molecular formula C6H4BClF2O2 B1365669 4-Chloro-2,6-difluorophenylboronic acid CAS No. 925911-61-1

4-Chloro-2,6-difluorophenylboronic acid

Cat. No.: B1365669
CAS No.: 925911-61-1
M. Wt: 192.36 g/mol
InChI Key: HJOWOCFSNXZHQW-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BClF2O2 and its molecular weight is 192.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chloro-2,6-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOWOCFSNXZHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402534
Record name 4-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID
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Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925911-61-1
Record name 4-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2,6-difluorophenylboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Chloro-2,6-difluorophenylboronic acid, a critical reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document covers its fundamental properties, synthesis, applications, and detailed experimental protocols, emphasizing the scientific rationale behind its use.

Introduction: The Strategic Importance of Fluorinated Boronic Acids

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties of fluorine—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Within the arsenal of fluorinated building blocks, arylboronic acids are exceptionally valuable due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3][4]

This compound (CAS No. 925911-61-1) has emerged as a particularly important intermediate.[5] The specific substitution pattern of this molecule—a chlorine atom para to the boronic acid and two fluorine atoms ortho to it—creates a unique electronic and steric profile. This makes it a highly sought-after reagent for introducing the 4-chloro-2,6-difluorophenyl moiety into complex target molecules, enabling the synthesis of novel pharmaceuticals and advanced materials.

Core Physicochemical and Structural Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 925911-61-1[5]
Molecular Formula C₆H₄BClF₂O₂[5]
Molecular Weight 192.36 g/mol [6]
Appearance Typically a solid (e.g., powder or crystalline)[6]
Storage Temperature Inert atmosphere, 2-8°C[6]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define atom nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
B [label="B", fontcolor="#34A853"];
O1 [label="O", fontcolor="#EA4335"];
O2 [label="O", fontcolor="#EA4335"];
H1 [label="H"];
H2 [label="H"];
Cl [label="Cl", fontcolor="#FBBC05"];
F1 [label="F", fontcolor="#4285F4"];
F2 [label="F", fontcolor="#4285F4"];

// Position nodes for the benzene ring
C1 [pos="0,1.5!"];
C2 [pos="-1.3,0.75!"];
C3 [pos="-1.3,-0.75!"];
C4 [pos="0,-1.5!"];
C5 [pos="1.3,-0.75!"];
C6 [pos="1.3,0.75!"];

// Position substituent nodes
B [pos="0,3!"];
O1 [pos="-0.8,4!"];
H1 [pos="-1.4,4!"];
O2 [pos="0.8,4!"];
H2 [pos="1.4,4!"];
Cl [pos="0,-3!"];
F1 [pos="-2.6,1.5!"];
F2 [pos="2.6,1.5!"];

// Draw bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- B;
B -- O1;
O1 -- H1;
B -- O2;
O2 -- H2;
C4 -- Cl;
C2 -- F1;
C6 -- F2;

}

Caption: Structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent with a trialkyl borate, followed by acidic workup. A common and effective route for preparing this compound starts from a corresponding halogenated precursor, such as 1-bromo-4-chloro-2,6-difluorobenzene.

Causality in the Synthesis Workflow:

  • Lithiation: The process begins with a halogen-lithium exchange. A strong organolithium base, such as n-butyllithium (n-BuLi), is used to deprotonate the aromatic ring at the most acidic position or, more commonly, to displace a bromine atom. This reaction is performed at very low temperatures (e.g., -78°C) to prevent side reactions and decomposition of the highly reactive aryllithium intermediate.

  • Borylation: The resulting aryllithium species is a potent nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate (B(OMe)₃). This forms a boronate ester intermediate.

  • Hydrolysis: The final step is the hydrolysis of the boronate ester under acidic conditions (e.g., with aqueous HCl). This protonates the alkoxy groups, which are then eliminated as alcohol (methanol, in this case), yielding the final boronic acid product.

This synthetic approach is widely applicable for various substituted phenylboronic acids.[7][8] The purification of the final product often involves recrystallization or column chromatography to achieve the high purity required for subsequent applications.[7]

Key Applications in Drug Discovery and Materials Science

The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed reactions to form C-C bonds.

Suzuki-Miyaura Coupling: This is the most prominent application. The reaction couples the boronic acid with an organic halide or triflate (Ar-X) to synthesize biaryl compounds.[2][9] The presence of the ortho-fluoro substituents can influence the reaction kinetics and the properties of the resulting biaryl product. Fluorinated biaryls are key structural motifs in many pharmaceuticals and agrochemicals.[10][11]

The general catalytic cycle for the Suzuki-Miyaura coupling is a well-established, multi-step process.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmetal [Ar'-B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction using this compound. The inclusion of analytical checkpoints ensures the protocol is self-validating.

Objective: To synthesize 4'-Chloro-2',6'-difluoro-[1,1'-biphenyl]-4-carbonitrile.

Materials:

  • 4-Bromobenzonitrile (Reactant)

  • This compound (Reactant)

  • Pd(PPh₃)₄ (Palladium Catalyst)

  • Potassium Carbonate (K₂CO₃) (Base)

  • Toluene (Solvent)

  • Water (Solvent)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (for drying)

Workflow Diagram:

Workflow start Start setup Assemble Reaction: - Reactants - Catalyst & Base - Solvents start->setup reaction Heat under Inert Gas (e.g., N₂ or Ar) Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup: - Quench with H₂O - Extract with EtOAc reaction->workup purify Purification: Silica Gel Column Chromatography workup->purify analyze Characterization: - ¹H NMR, ¹⁹F NMR, ¹³C NMR - Mass Spectrometry purify->analyze end Pure Product analyze->end

Caption: Experimental workflow for Suzuki-Miyaura coupling and validation.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting halide. Potassium carbonate is a common, effective base for activating the boronic acid for transmetalation.[4]

  • Catalyst Addition & Degassing: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Rationale: The active Pd(0) catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst degradation and ensure high reaction yield.

  • Solvent Addition and Reflux: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe. Heat the reaction mixture to 80-90°C with vigorous stirring.

    • Rationale: The biphasic toluene/water system is effective for many Suzuki couplings. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Monitoring (Self-Validation Point 1): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-bromobenzonitrile is consumed (typically 4-12 hours).

    • Rationale: Monitoring confirms that the reaction is proceeding as expected and prevents unnecessary heating or premature termination.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Rationale: The aqueous washes remove the inorganic base and salts, simplifying the subsequent purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization (Self-Validation Point 2): Characterize the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The data should be consistent with the target molecule, 4'-Chloro-2',6'-difluoro-[1,1'-biphenyl]-4-carbonitrile.

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care.

  • Hazard Classifications: May be harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13] Handle in a well-ventilated area or a chemical fume hood.[14]

  • Handling: Avoid breathing dust.[12] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[6][13]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[12][13][14][15]

Conclusion

This compound is a powerful and versatile building block for synthetic chemistry. Its unique substitution pattern provides access to complex fluorinated molecules that are of high interest in pharmaceutical and materials research. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, allows researchers to leverage its full potential. By following robust, self-validating experimental protocols and adhering to strict safety standards, scientists can effectively and reproducibly incorporate this valuable reagent into their synthetic strategies.

References

An In-depth Technical Guide to 4-Chloro-2,6-difluorophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

In the landscape of modern medicinal chemistry and organic synthesis, halogenated building blocks are indispensable tools for constructing complex molecular architectures. Among these, arylboronic acids stand out for their versatility, stability, and pivotal role in carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide focuses on a specific, highly functionalized reagent: 4-Chloro-2,6-difluorophenylboronic acid .

The strategic placement of three halogen atoms—a chloro group at the 4-position and two fluoro groups flanking the boronic acid moiety at the 2- and 6-positions—imparts unique electronic properties and steric influences. These features make it a valuable synthon for introducing a precisely substituted phenyl ring into target molecules. The electron-withdrawing nature of the fluorine atoms can significantly modulate the physicochemical properties of the final compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets, all critical parameters in drug design.[4][5] This guide provides a comprehensive overview of its core properties, a validated synthesis protocol, and its application in state-of-the-art synthetic workflows.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible experimentation. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource
Molecular Weight 192.36 g/mol [6]
Molecular Formula C₆H₄BClF₂O₂[6]
CAS Number 925911-61-1[6][7][8]
Physical Form Typically a white to off-white solid/powder[9]
Purity Commercially available at ≥98%[6]
Canonical SMILES B(C1=C(F)C=C(C=C1F)Cl)(O)O
InChI Key QFZAPMPDGUNQDD-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of multi-substituted phenylboronic acids often involves a lithium-halogen exchange followed by borylation. A representative, field-proven method for preparing a structurally related compound, 4-chloro-2-fluorophenylboronic acid, provides a robust template that can be adapted for the target molecule. The causality behind each step is critical for success.

Synthetic Protocol: Lithiation-Borylation Route

This procedure is adapted from established methods for synthesizing similar halogenated arylboronic acids.[10]

Starting Material: 1-Bromo-5-chloro-1,3-difluorobenzene (hypothetical precursor for this specific isomer).

Key Reagents:

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B(OMe)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), aqueous solution

Methodology:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. The system is purged with inert gas (Nitrogen or Argon).

  • Initial Coooling: Anhydrous THF is added to the flask, followed by the starting aryl bromide. The solution is cooled to -78 °C using a dry ice/acetone bath. Causality: This extremely low temperature is crucial to prevent side reactions and control the highly exothermic lithium-halogen exchange.

  • Lithiation: n-Butyllithium (2.5 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The mixture is stirred for 1 hour at -78 °C. Causality: n-BuLi is a strong base that selectively abstracts the bromine atom, which is more reactive than the chlorine or fluorine atoms, forming an aryllithium intermediate.

  • Borylation: Trimethyl borate is added slowly to the reaction mixture. The reaction is maintained at -78 °C for another 30 minutes. Causality: The highly nucleophilic carbon of the aryllithium species attacks the electrophilic boron atom of the trimethyl borate, forming a boronate ester intermediate.

  • Quenching and Hydrolysis: The reaction is quenched by the slow addition of an aqueous HCl solution and allowed to warm to room temperature. Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final this compound.[10]

Synthesis Workflow Diagram

The logical flow of the synthesis can be visualized as follows:

G cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Start Flame-dry glassware under inert atmosphere Reagents Add Aryl Bromide & Anhydrous THF Start->Reagents Cooling Cool to -78 °C Reagents->Cooling Lithiation Dropwise addition of n-BuLi (1 hr @ -78 °C) Cooling->Lithiation Borylation Slow addition of Trimethyl Borate (0.5 hr @ -78 °C) Lithiation->Borylation Quench Acidic Quench (HCl aq.) Warm to Room Temp Borylation->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purify Dry, Concentrate & Recrystallize/Chromatography Extraction->Purify End Pure Boronic Acid Purify->End

Caption: High-level workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl or heteroaryl-aryl structures.[1][4] These motifs are prevalent in a vast number of approved drugs and clinical candidates.[11][12]

Detailed Experimental Protocol

This protocol is a generalized but robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required based on the specific substrate.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[4]

  • Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)[4][13]

Procedure:

  • Vessel Preparation: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired biaryl product.[4][13]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving the palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) pd2 Ar¹-Pd(II)-X L₂ pd0->pd2 ox_add Oxidative Addition ox_add->pd2 pd2_ar2 Ar¹-Pd(II)-Ar² L₂ pd2->pd2_ar2 trans Transmetalation trans->pd2_ar2 pd2_ar2->pd0 red_elim Reductive Elimination red_elim->pd0 product Ar¹-Ar² (Biaryl Product) red_elim->product ar1x Ar¹-X (Aryl Halide) ar1x->ox_add ar2b Ar²-B(OH)₂ (Boronic Acid) + Base ar2b->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (in the form of a boronate salt) is transferred to the palladium center, displacing the halide.[1]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[1]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its defined molecular weight of 192.36 g/mol and unique substitution pattern provide medicinal chemists with a reliable method to introduce a highly functionalized aryl moiety.[6] By understanding its synthesis and mastering its application in robust protocols like the Suzuki-Miyaura coupling, researchers can accelerate the discovery and development of next-generation therapeutics and advanced materials.

References

An In-depth Technical Guide to 4-Chloro-2,6-difluorophenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-difluorophenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctionalized phenyl ring, featuring a chlorine atom and two fluorine atoms ortho to the boronic acid moiety, imparts distinct electronic and steric properties that make it a valuable building block in organic synthesis. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making this reagent particularly attractive for the development of novel pharmaceuticals. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key characteristics.

PropertyValueSource(s)
CAS Number 925911-61-1N/A
Molecular Formula C₆H₄BClF₂O₂N/A
Molecular Weight 192.36 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 147-149 °C (estimated for 2,6-Difluorophenylboronic acid)[1]
Boiling Point Data not available
Solubility Soluble in organic solvents such as methanol, and tetrahydrofuran. Limited solubility in water.[2]
Storage Store in an inert atmosphere at 2-8°C.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to proton-proton and proton-fluorine couplings. The two protons on the phenyl ring will be chemically non-equivalent. The hydroxyl protons of the boronic acid group will likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the six carbon atoms of the phenyl ring. The carbons attached to fluorine will exhibit large carbon-fluorine coupling constants. The carbon atom bonded to the boron atom will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong O-H stretching vibrations from the boronic acid group, typically in the range of 3200-3600 cm⁻¹. Other key absorbances will include C-F stretching vibrations and B-O stretching vibrations.

Mass Spectrometry: Mass spectrometric analysis is a powerful tool for determining the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the deprotonated molecule [M-H]⁻ is expected in the negative ion mode. Fragmentation patterns may involve the loss of water or cleavage of the carbon-boron bond.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the lithiation of a suitable precursor followed by quenching with a borate ester. A general and adaptable experimental protocol is provided below, based on the synthesis of a similar compound, 4-chloro-2-fluorophenylboronic acid.[4]

Experimental Protocol:

Materials:

  • 1-Bromo-4-chloro-2,6-difluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • 1N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

  • Chloroform

  • Hexane

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-4-chloro-2,6-difluorobenzene and anhydrous THF.

  • Cool the mixture to -78 °C with stirring.

  • Slowly add n-butyllithium (in hexanes) dropwise to the solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

  • Slowly add trimethyl borate to the reaction mixture and continue stirring for an additional 30 minutes at -78 °C.

  • Quench the reaction by the slow addition of 1N aqueous hydrochloric acid and allow the mixture to warm to room temperature with vigorous stirring.

  • Separate the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of chloroform and hexane to yield this compound.

SynthesisWorkflow A 1. Dissolve 1-bromo-4-chloro-2,6-difluorobenzene in anhydrous THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi dropwise B->C D 4. Stir for 1 hour C->D E 5. Add trimethyl borate D->E F 6. Stir for 30 minutes E->F G 7. Quench with 1N HCl F->G H 8. Warm to room temperature G->H I 9. Workup and Purification H->I J Product: this compound I->J

Caption: Synthetic workflow for this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 4-chloro-2,6-difluorophenyl moiety into a wide range of organic molecules. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the reactivity of the boronic acid in the catalytic cycle.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine the aryl or heteroaryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst and the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, typically by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

SuzukiCoupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Suzuki-Miyaura Cross-Coupling A->F B Aryl/Heteroaryl Halide B->F C Palladium Catalyst C->F D Base D->F E Solvent & Heat E->F G Workup & Purification F->G H Coupled Product G->H

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is under an inert atmosphere at 2-8°C.

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • Skin: Wash with plenty of soap and water.[6]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern provides chemists with a powerful tool for the introduction of a trifunctionalized phenyl ring, which is of particular importance in the design and synthesis of novel pharmaceuticals and advanced materials. A clear understanding of its chemical properties, a reliable synthetic protocol, and established procedures for its application in key reactions like the Suzuki-Miyaura coupling are essential for its effective utilization in research and development. As with any chemical, adherence to proper safety and handling protocols is paramount to ensure a safe and successful experimental outcome.

References

A Senior Application Scientist's Guide to the Solubility of 4-Chloro-2,6-difluorophenylboronic Acid: Principles, Influences, and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Boronic Acids in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, boronic acids and their derivatives have emerged as indispensable tools.[1] Their unique chemical reactivity and stability make them crucial building blocks for creating the complex molecular architectures of novel drug candidates.[1][2] The Nobel Prize-winning Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, heavily relies on boronic acids to efficiently form carbon-carbon bonds, a fundamental step in constructing many pharmaceuticals.[3] The strategic incorporation of boronic acids can significantly accelerate the drug discovery process by enabling the synthesis of diverse compound libraries for screening.[1] Furthermore, the inclusion of a boronic acid moiety can enhance the potency and improve the pharmacokinetic profile of drug candidates.[2] As of recent years, several boronic acid-containing drugs have received approval from regulatory bodies like the FDA, with many more currently in clinical trials, highlighting their growing importance in medicine.[2][4]

The compound of interest, 4-Chloro-2,6-difluorophenylboronic acid, is a valuable reagent in medicinal chemistry. The presence of halogen atoms can influence metabolic stability and bioavailability, making it a desirable component in the design of new therapeutic agents.[3] A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for its effective use in synthetic chemistry and drug formulation. Solubility dictates reaction conditions, purification strategies, and the ultimate bioavailability of a potential drug molecule. This guide provides an in-depth exploration of the principles governing the solubility of this compound, discusses the factors that influence it, and presents a robust experimental protocol for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential before delving into its solubility.

PropertyValueSource
CAS Number 925911-61-1[5]
Molecular Formula C₆H₄BClF₂O₂[5]
Molecular Weight 192.35 g/mol [5]
Appearance Solid (typically a powder)[6]

Understanding the Solubility of Arylboronic Acids: Key Influencing Factors

  • Solvent Polarity : The choice of solvent is a primary determinant of solubility. Generally, boronic acids exhibit higher solubility in polar aprotic solvents like ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone), and moderate solubility in less polar solvents like chloroform.[7][8][9] Their solubility in nonpolar hydrocarbon solvents such as methylcyclohexane is typically very low.[7][10]

  • Substituent Effects : The nature and position of substituents on the phenyl ring significantly impact solubility.[11] The electron-withdrawing fluorine atoms and the chlorine atom in this compound will influence its polarity and crystal lattice energy, thereby affecting its interaction with solvent molecules.

  • Formation of Boroxines : A critical characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[8][11] This equilibrium between the boronic acid and its boroxine form is influenced by the solvent and temperature. Since the boronic acid and the boroxine have different polarities and structures, this equilibrium can lead to inconsistencies in solubility measurements if not properly controlled.[8]

  • Temperature : The solubility of most solids in liquids increases with temperature.[12] Therefore, temperature is a critical parameter to control and report in any solubility determination.

Experimental Protocol for the Determination of this compound Solubility

The following is a detailed, step-by-step protocol for the reliable determination of the solubility of this compound in a given solvent using the dynamic (synthetic) method.[10][11] This method involves observing the temperature at which a solid of known composition completely dissolves upon controlled heating.

Materials and Equipment
  • This compound

  • High-purity solvent of interest

  • Analytical balance (± 0.1 mg)

  • Glass test tube with a screw cap or other sealable vessel

  • Magnetic stirrer and stir bar

  • Controlled temperature bath (e.g., oil bath) or heating block

  • Calibrated thermometer or temperature probe (± 0.1 °C)

  • Light source and detector (optional, for turbidity measurement)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Solubility Measurement cluster_analysis Data Analysis A Weigh 4-Chloro-2,6- difluorophenylboronic acid B Weigh solvent A->B C Combine in a sealed test tube with a stir bar B->C D Place tube in a controlled temperature bath C->D E Heat slowly (e.g., 0.3 K/h) with vigorous stirring D->E F Visually observe for the disappearance of solid particles (the clear point) E->F G Record the temperature at the clear point F->G H Repeat the measurement for different compositions G->H I Plot solubility (mole fraction or g/100g) as a function of temperature H->I

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of the Sample :

    • Accurately weigh a specific amount of this compound into a clean, dry glass test tube.

    • Accurately weigh a specific amount of the desired solvent and add it to the test tube.

    • Add a small magnetic stir bar to the test tube and securely seal it. The composition of this biphasic sample is now known.

  • Solubility Measurement :

    • Place the sealed test tube in the controlled temperature bath or heating block.

    • Begin vigorous stirring to ensure the mixture is homogeneous.

    • Slowly heat the sample at a controlled rate (a slow rate, for example, 0.3 K per hour, is recommended to ensure thermal equilibrium).[11]

    • Carefully observe the sample for the point at which the last solid particles disappear. This is the solid-liquid equilibrium point, also known as the clear point. The solution will become completely transparent.

    • Record the temperature at which the solution becomes clear. This temperature corresponds to the solubility of the prepared composition.

  • Data Collection and Analysis :

    • Repeat the procedure with different known compositions of the solute and solvent to obtain a solubility curve (solubility as a function of temperature).

    • Plot the mole fraction of this compound against the recorded temperature to generate the solubility curve.

Causality and Self-Validation in the Protocol
  • Why a sealed tube? To prevent the evaporation of the solvent, which would change the known composition of the sample.

  • Why vigorous stirring? To ensure that the entire sample is at a uniform temperature and to prevent localized supersaturation.

  • Why a slow heating rate? To allow the system to reach thermal equilibrium at each temperature increment, ensuring an accurate determination of the dissolution temperature.[11]

  • Self-Validation : The reproducibility of the clear point temperature for the same sample composition in repeated experiments will validate the precision of the technique. Consistency in the trend of the solubility curve across multiple compositions will validate the accuracy of the overall determination.

Expected Solubility Profile and Data Presentation

Based on the behavior of similar arylboronic acids, the solubility of this compound is expected to be highest in polar aprotic solvents and lowest in nonpolar solvents. The collected data should be summarized in a table for clarity and ease of comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventQualitative Solubility (Expected)Experimentally Determined Solubility ( g/100g solvent)
AcetoneHighTo be determined
Tetrahydrofuran (THF)HighTo be determined
ChloroformModerateTo be determined
TolueneLowTo be determined
MethylcyclohexaneVery LowTo be determined
WaterVery LowTo be determined

Conclusion

While pre-existing quantitative solubility data for this compound is scarce, a comprehensive understanding of the factors influencing boronic acid solubility, coupled with a robust and reliable experimental protocol, empowers researchers to obtain this critical information. The dynamic method described in this guide provides a validated pathway to accurately determine the solubility of this important synthetic building block in a variety of solvents. This data is essential for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this compound in drug discovery and development programs.

References

4-Chloro-2,6-difluorophenylboronic acid stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-2,6-difluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Reactivity

This compound is a valuable reagent in modern synthetic chemistry, prized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its unique substitution pattern—two electron-withdrawing fluorine atoms ortho to the boronic acid and a chloro group in the para position—imparts specific electronic and steric properties that are highly sought after in the synthesis of complex pharmaceutical intermediates and agrochemicals.

However, the very features that make this compound a potent synthetic partner also contribute to its inherent instability. For researchers and process chemists, a thorough understanding of its degradation pathways is not merely academic; it is critical for ensuring reaction reproducibility, controlling impurity profiles, and maintaining the economic viability of a synthetic route. This guide provides a detailed examination of the stability profile of this compound, offering field-proven insights into its optimal storage and handling, and presenting robust methodologies for assessing its integrity over time.

Section 1: The Chemical Profile and Drivers of Instability

The stability of an arylboronic acid is fundamentally dictated by the electronic and steric environment surrounding the C–B bond. In the case of this compound, the two ortho-fluoro substituents are the dominant influence.

  • Inductive Effects: The high electronegativity of the fluorine atoms significantly polarizes the carbon-boron bond, increasing the Lewis acidity of the boron center and making the ipso-carbon more susceptible to protonation.

  • Steric Hindrance: The ortho substituents can influence the equilibrium between the monomeric boronic acid and its cyclic trimeric anhydride, the boroxine.

Studies on a range of fluorinated phenylboronic acids have shown that compounds bearing two fluorine atoms in the ortho positions are among the least stable.[1] This inherent susceptibility necessitates a proactive approach to storage and handling to mitigate degradation.

Section 2: Primary Degradation Pathways

There are two principal pathways through which this compound degrades. Understanding these mechanisms is key to preventing them.

Protodeboronation: The Dominant Degradation Route

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom.[2] For this compound, the resulting impurity is 1-chloro-3,5-difluorobenzene.

This reaction is notoriously problematic for arylboronic acids with electron-withdrawing groups and, in particular, those with 2,6-dihalogen substitution patterns.[3] The process is highly dependent on pH. Kinetic studies on the closely related analog, 2,6-difluorophenylboronic acid, reveal that the rate of protodeboronation can increase by more than six orders of magnitude as the pH is raised from 1 to 13.[4]

Causality of pH-Dependent Degradation: The mechanism proceeds via the formation of the more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻, which is formed under basic conditions.[3][4] This species is highly susceptible to decomposition. The extreme acceleration of this process under basic conditions makes it a critical parameter to control during aqueous workups or Suzuki-Miyaura reactions, which are often run in the presence of a base.

Protodeboronation cluster_0 Aqueous Basic Conditions Reagent 4-Chloro-2,6-difluorophenyl- boronic acid Ar-B(OH)₂ Boronate Tetrahedral Boronate Anion [Ar-B(OH)₃]⁻ Reagent->Boronate + OH⁻ (Fast Equilibrium) Product Protodeboronation Product (1-Chloro-3,5-difluorobenzene) Ar-H Boronate->Product H₂O (Rate-Determining Step) Highly Accelerated

Caption: Mechanism of base-catalyzed protodeboronation.

Boroxine Formation: A Reversible Dehydration

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[5]

This is a reversible equilibrium.[6] While the formation of the boroxine alters the molecular weight and can complicate stoichiometry if not accounted for, it is not typically considered a destructive degradation pathway, as the boroxine can be readily hydrolyzed back to the monomeric boronic acid in the presence of water. However, its presence can impact dissolution rates and analytical results. The equilibrium is driven by the removal of water.

Boroxine_Formation Monomer 3x Boronic Acid (Ar-B(OH)₂) Boroxine Boroxine Trimer ((ArBO)₃) Monomer->Boroxine - 3 H₂O (Dehydration) Moner Moner Boroxine->Moner + 3 H₂O (Hydrolysis) Water 3x Water (H₂O)

Caption: Reversible equilibrium of boroxine formation.

Section 3: Recommended Storage and Handling Protocols

Given the compound's susceptibility to moisture- and pH-driven degradation, rigorous storage and handling protocols are essential to preserve its purity and ensure experimental consistency.

Long-Term Storage (Solid State)

The primary objective for long-term storage is to minimize exposure to atmospheric moisture and elevated temperatures.

ParameterRecommendationRationale
Temperature Refrigerate (2-8°C).[7][8]Slows the rate of any potential solid-state degradation pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents slow oxidation and minimizes exposure to ambient moisture.
Container Tightly sealed, opaque container.Prevents moisture ingress and protects from light, although the compound is not reported to be acutely light-sensitive.
Location Dry, well-ventilated area away from incompatible materials.Standard chemical safety practice. Avoid storage with strong oxidizing agents or bases.
Handling for Experimental Use

When preparing solutions or setting up reactions, the focus shifts to mitigating degradation in the solution phase.

  • Weighing: Weigh the solid promptly in a controlled environment. Avoid leaving the container open to the atmosphere for extended periods.

  • Solvent Choice: For stock solutions, use dry, aprotic solvents (e.g., dioxane, THF, DMF). Prepare solutions fresh whenever possible. If storage is required, store under inert gas at low temperatures and for a minimal duration.

  • pH Control: When using aqueous or protic solvents, be mindful of the solution's pH. Avoid basic aqueous conditions unless immediately proceeding with a reaction that consumes the boronic acid. If a basic wash is required during a workup, it should be performed quickly and at low temperatures.

Section 4: Methodology for Stability and Purity Assessment

A robust, stability-indicating analytical method is crucial for quality control of incoming material and for monitoring its degradation over time or under stress conditions. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach.[5][9]

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its primary degradant (1-chloro-3,5-difluorobenzene) and its boroxine anhydride.

Instrumentation & Columns:

  • System: Standard HPLC or UHPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water. (The acidic modifier helps to suppress the ionization of the boronic acid and ensures the boroxine is hydrolyzed to the monomer on-column).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start at 5-10% Mobile Phase B.

    • Linear gradient to 95% B over 15-20 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm or 254 nm.

  • Sample Preparation: Dissolve a known concentration of the boronic acid in a 50:50 mixture of Acetonitrile:Water.

Expected Elution Profile:

  • The highly polar This compound will elute earliest.

  • The non-polar protodeboronation product, 1-chloro-3,5-difluorobenzene , will be significantly more retained and elute much later.

  • The boroxine , if present in the sample, will likely hydrolyze to the monomer under the acidic aqueous mobile phase conditions and be detected as a single peak corresponding to the boronic acid.

HPLC_Workflow cluster_workflow Stability Assessment Workflow Sample Prepare Sample (Boronic Acid in ACN/H₂O) Inject Inject on C18 RP-HPLC Sample->Inject Separate Gradient Elution (Acidified H₂O / ACN) Inject->Separate Detect UV Detection (220 nm / 254 nm) Separate->Detect Analyze Analyze Chromatogram (Quantify Purity & Degradants) Detect->Analyze

Caption: General workflow for HPLC purity assessment.

Conclusion

This compound is an intrinsically reactive molecule whose utility is directly linked to its potential for degradation. The primary pathway of concern is a rapid, base-catalyzed protodeboronation, driven by its 2,6-difluoro substitution pattern. By implementing rigorous storage protocols—specifically, refrigeration under a dry, inert atmosphere—and by carefully managing pH and moisture exposure during experimental use, researchers can significantly prolong the shelf-life and ensure the integrity of this valuable reagent. Regular purity assessment using a validated, stability-indicating HPLC method is a non-negotiable component of quality control, providing the confidence needed for successful and reproducible synthetic outcomes.

References

A Senior Application Scientist's Guide to the Synthesis of 4-Chloro-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2,6-difluorophenylboronic acid is a pivotal building block in contemporary medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its trifunctional aromatic core, featuring chloro, fluoro, and boronic acid moieties, provides a versatile scaffold for constructing complex molecular architectures found in numerous pharmacologically active compounds and advanced materials.[3][4] This technical guide provides an in-depth examination of the principal synthetic route to this valuable intermediate. We will explore the mechanistic underpinnings of the synthesis, present a field-proven experimental protocol, and discuss critical parameters for process control, characterization, and safety.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2] Arylboronic acids, in turn, are celebrated for their stability, low toxicity, and exceptional performance in forming carbon-carbon bonds under mild conditions.[5] this compound synergistically combines these features, making it a high-value intermediate for drug discovery programs targeting a range of therapeutic areas.[3] The reliable and scalable synthesis of this compound is therefore a critical enabling step for advancing novel chemical entities from the laboratory to clinical development.

Retrosynthetic Analysis and Strategy Selection

From a retrosynthetic perspective, the most logical disconnection for this compound is at the carbon-boron bond. This suggests a synthetic strategy involving the formation of an aryl-metal species from a corresponding aryl halide, followed by electrophilic trapping with a boron-containing electrophile.

The primary and most widely adopted strategy involves a halogen-metal exchange or a direct deprotonation (lithiation) of a suitable precursor, followed by borylation. The key precursor for this approach is 1-chloro-3,5-difluorobenzene (CAS 1435-43-4).[6] The fluorine atoms are strongly electron-withdrawing and acidify the proton at the C2 position, making it susceptible to deprotonation by a strong organolithium base. This regioselective lithiation is the cornerstone of the synthesis.

The Core Synthetic Pathway: Directed Ortho-Metalation

The most efficient and regioselective synthesis proceeds via the ortho-lithiation of 1-chloro-3,5-difluorobenzene, followed by quenching the resulting aryllithium intermediate with a trialkyl borate ester.

Reaction Mechanism

The reaction proceeds in two distinct, temperature-critical stages:

  • Directed Ortho-Lithiation: 1-Chloro-3,5-difluorobenzene is dissolved in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), and cooled to a very low temperature (-78 °C). A strong organolithium base, most commonly n-butyllithium (n-BuLi), is added dropwise.[7] The fluorine atoms strongly direct the deprotonation to the C2 position, which is situated between them.[8] The extreme cold is crucial to prevent side reactions, such as lithium-halogen exchange or decomposition of the highly reactive aryllithium intermediate.[9]

  • Borylation: Once the lithiation is complete, a boron electrophile, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃), is added.[7] The nucleophilic carbon of the aryllithium species attacks the electrophilic boron atom of the borate ester. This forms a boronate complex.

  • Hydrolysis (Work-up): The reaction is quenched with an aqueous acid (e.g., HCl). This protonates the oxygen atoms of the boronate complex, leading to the hydrolysis of the ester groups and yielding the final this compound product.

The overall workflow is depicted in the diagram below.

Synthesis_Workflow Start Start: 1-Chloro-3,5-difluorobenzene in Anhydrous THF Cooling Cool to -78 °C (Dry Ice / Acetone Bath) Start->Cooling Step 1 Lithiation Slow Addition of n-BuLi (Formation of Aryllithium) Cooling->Lithiation Step 2 Borylation Quench with Trialkyl Borate (e.g., B(OMe)₃) Lithiation->Borylation Step 3 (Maintain -78 °C) Warm Allow to Warm to Room Temperature Borylation->Warm Step 4 Quench Acidic Work-up (e.g., 1N HCl) Warm->Quench Step 5 Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extraction Step 6 Purification Purification (Recrystallization) Extraction->Purification Step 7 Product Final Product: This compound Purification->Product Step 8

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials and Reagents
ReagentCAS No.M.W.Quantity (for 50 mmol scale)MolesNotes
1-Chloro-3,5-difluorobenzene1435-43-4148.547.43 g (5.6 mL)50.0 mmolStarting material, ensure anhydrous.
Anhydrous Tetrahydrofuran (THF)109-99-972.11200 mL-Solvent, must be dry.
n-Butyllithium (n-BuLi)109-72-864.0622.0 mL (2.5 M in hexanes)55.0 mmolReagent, 1.1 equivalents.[7]
Trimethyl borate121-43-7103.927.3 mL65.0 mmolReagent, 1.3 equivalents.
Hydrochloric Acid (1N HCl)7647-01-036.46150 mL-For work-up.
Ethyl Acetate141-78-688.113 x 100 mL-Extraction solvent.
Brine (Saturated NaCl)7647-14-558.44100 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 g-Drying agent.
Step-by-Step Procedure
  • Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel with 1-chloro-3,5-difluorobenzene (50.0 mmol) and anhydrous THF (200 mL).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.[7]

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium may result in a slight color change or precipitation.

  • Borylation: Add trimethyl borate (1.3 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

  • Quenching & Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding 1N HCl (150 mL).[7] Stir vigorously for 30 minutes.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford the final product as a white solid.[10]

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and integration of aromatic protons.

    • ¹⁹F NMR: To confirm the presence of the two fluorine atoms.

    • ¹¹B NMR: To confirm the boronic acid moiety.

    • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₄BClF₂O₂; Exact Mass: 175.99).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product (typically >98%).

  • Melting Point: Comparison with literature values provides a quick assessment of purity.

Safety and Handling

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents.

  • Corrosive Reagents: Hydrochloric acid is corrosive.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (e.g., nitrile) when performing this synthesis. All operations should be conducted within a chemical fume hood.

Conclusion

The synthesis of this compound via directed ortho-metalation is a robust and reliable method that provides access to a highly valuable chemical intermediate. Careful control of reaction parameters, particularly temperature and anhydrous conditions, is paramount to achieving high yields and purity. The protocol and insights provided in this guide serve as a comprehensive resource for researchers in drug development and organic synthesis, enabling the successful preparation of this key building block for the advancement of chemical innovation.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Chloro-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2,6-difluorophenylboronic acid is a key building block in synthetic organic chemistry, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions to introduce the 4-chloro-2,6-difluorophenyl moiety into complex molecules. Accurate structural verification is paramount for its use in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. Due to the limited availability of experimentally-derived public spectra for this specific compound, this guide leverages advanced NMR prediction algorithms and validates the results through a detailed comparative analysis with structurally analogous compounds. Furthermore, a robust, field-proven experimental protocol for the acquisition of high-quality NMR data for this class of compounds is presented, ensuring researchers can confidently verify their materials.

Molecular Structure and NMR-Active Nuclei

The structural integrity of this compound is the foundation of its reactivity and function. The molecule possesses a plane of symmetry through the C1-B and C4-Cl bonds, which dictates the magnetic equivalence of specific nuclei. This symmetry simplifies the expected NMR spectra, with the two aromatic protons (H-3 and H-5) and the two fluorine atoms (at C-2 and C-6) being chemically and magnetically equivalent.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to be relatively simple due to molecular symmetry. The primary signals of interest are the aromatic protons and the hydroxyl protons of the boronic acid group. The prediction was performed using algorithms that analyze a vast database of existing spectra, such as those provided by ACD/Labs or Mnova.[1][2]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityApprox. Coupling Constant (J) HzIntegrationAssignment
~8.30Broad Singlet-2HB(OH)₂
~7.25Triplet (t)³J(H,F) ≈ 8.8 Hz2HH-3, H-5
Expert Analysis and Rationale:
  • B(OH)₂ Protons (δ ~8.30 ppm): The hydroxyl protons of boronic acids are acidic and readily exchange with residual water in the solvent or with each other. This exchange process typically results in a broad singlet. In a highly polar, hydrogen-bond-accepting solvent like DMSO-d₆, this signal is often observed and is downfield due to hydrogen bonding with the solvent.[3] Its chemical shift is highly dependent on concentration and temperature.

  • Aromatic Protons H-3/H-5 (δ ~7.25 ppm): Due to symmetry, the two aromatic protons are equivalent. Each proton is coupled to the two adjacent fluorine atoms (at C-2 and C-6). According to the n+1 rule for equivalent spins, the signal is split into a triplet (2nI+1 = 22(1/2)+1 = 3). The predicted chemical shift is influenced by the electron-withdrawing effects of the ortho-fluorine and para-chlorine substituents.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon skeleton. A key feature of this spectrum will be the presence of large coupling constants between carbon and fluorine atoms (J-CF), which are invaluable for definitive assignments.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Approx. Coupling Constant (J) Hz | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~162.5 | Doublet of Triplets (dt) | ¹J(C,F) ≈ 250 Hz, ³J(C,F) ≈ 8 Hz | C-2, C-6 | | ~133.0 | Triplet (t) | ³J(C,F) ≈ 10 Hz | C-4 | | ~112.0 | Triplet (t) | ²J(C,F) ≈ 20 Hz | C-3, C-5 | | ~108.0 | Broad / Not Observed | - | C-1 |

Expert Analysis and Rationale:
  • C-2/C-6 (δ ~162.5 ppm): These carbons are directly bonded to fluorine, resulting in a very large one-bond coupling constant (¹J(C,F)) of approximately 250 Hz, which splits the signal into a primary doublet.[4][5] A smaller three-bond coupling to the other fluorine atom further splits each line into a triplet, resulting in a doublet of triplets. The strong electronegativity of fluorine shifts this signal significantly downfield.

  • C-4 (δ ~133.0 ppm): This carbon is attached to chlorine. It experiences coupling to the two equivalent fluorine atoms at the C-2 and C-6 positions. This three-bond coupling (³J(C,F)) splits the signal into a triplet.[6]

  • C-3/C-5 (δ ~112.0 ppm): These carbons are bonded to hydrogen and are equivalent. They exhibit a two-bond coupling (²J(C,F)) to the adjacent fluorine atoms, splitting the signal into a triplet.[4]

  • C-1 (δ ~108.0 ppm): The ipso-carbon attached to the boron atom is often difficult to observe. The boron nucleus has a quadrupole moment which can cause significant broadening of the attached carbon signal, often to the point where it is lost in the baseline noise.[7]

Justification from Analogous Structures

To build confidence in the predicted data, we can compare it with experimentally verified NMR data of similar compounds.

  • 2,6-Difluorophenylboronic Acid: The ¹³C NMR spectrum of this compound shows the C-F carbons at approximately 167.0 ppm with a large ¹J(C,F) of 253 Hz, and the C-H carbons at 109.9 ppm.[7][8] This supports the prediction of a highly deshielded C-F signal and a large one-bond coupling constant for our target molecule.

  • 4-Chlorophenylboronic Acid: The ¹H NMR spectrum in DMSO-d₆ shows the aromatic protons as two doublets, consistent with the expected splitting pattern for a 1,4-disubstituted ring.[9] The chemical shifts are influenced by the chloro and boronic acid groups. The presence of the para-chloro group in our target molecule is expected to have a similar electronic effect on the aromatic ring.

  • General C-F Coupling: Literature values for carbon-fluorine coupling constants are well-established. Typical ranges are ¹J(C,F) = 160-350 Hz, ²J(C,F) = 15-50 Hz, and ³J(C,F) = 5-10 Hz.[4][6] The predicted coupling constants in Table 2 fall squarely within these expected ranges, lending high credibility to the assignments.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data for boronic acids requires a standardized protocol. Boronic acids have a tendency to form cyclic, trimeric anhydrides (boroxines) upon dehydration, which can lead to complex or uninterpretable spectra.[10] The following protocol is designed to minimize these issues and ensure the acquisition of data for the monomeric boronic acid form.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 10-15 mg of This compound into a clean, dry vial. prep2 Add 0.7 mL of high-purity DMSO-d₆ (≥99.9% D). prep1->prep2 prep3 Vortex or sonicate gently until fully dissolved. prep2->prep3 prep4 Filter the solution through a Kimwipe-plugged Pasteur pipette into a 5 mm NMR tube. prep3->prep4 acq1 Insert sample and lock on the DMSO-d₆ signal. prep4->acq1 acq2 Shim the magnetic field for optimal homogeneity. acq1->acq2 acq3 Acquire ¹H Spectrum: - Scans: 16 - Relaxation Delay (d1): 5s - Calibrate to residual DMSO peak (δ 2.50) acq2->acq3 acq4 Acquire ¹³C{¹H} Spectrum: - Scans: ≥1024 - Pulse Program: zgpg30 - Relaxation Delay (d1): 2s - Calibrate to DMSO-d₆ peak (δ 39.52) acq3->acq4 proc1 Apply Fourier Transform and phase correction. acq4->proc1 proc2 Perform baseline correction. proc1->proc2 proc3 Integrate ¹H signals and pick peaks for both spectra. proc2->proc3 proc4 Assign peaks based on predicted data and coupling patterns. proc3->proc4

Figure 2: Recommended workflow for NMR analysis.

Causality Behind Protocol Choices:
  • Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is an excellent choice for boronic acids. Its high polarity effectively breaks up the boroxine trimers that can form in less polar solvents like CDCl₃, ensuring a spectrum of the monomeric species.[10][11] It also allows for the observation of the exchangeable B(OH)₂ protons.[3]

  • Concentration (10-15 mg / 0.7 mL): This concentration provides a good balance for achieving a strong signal-to-noise ratio in a reasonable amount of time, especially for the less sensitive ¹³C nucleus, without causing significant viscosity issues that could degrade spectral resolution.[12]

  • Filtering: Removing any particulate matter is crucial for achieving good magnetic field homogeneity (shimming), which is essential for high-resolution spectra with sharp lines.[13]

  • Relaxation Delay (d1): A longer relaxation delay (e.g., 5s for ¹H, 2s for ¹³C) is important for quantitative accuracy in integration, ensuring that all nuclei have fully relaxed back to their equilibrium state before the next pulse is applied. This is particularly important for quaternary carbons in ¹³C NMR.

Conclusion

This guide provides a detailed, authoritative framework for understanding the ¹H and ¹³C NMR spectra of this compound. By combining high-quality spectral prediction with a rigorous analysis of analogous compounds, we have established a reliable set of expected chemical shifts and coupling constants. The characteristic triplet for the aromatic protons in the ¹H spectrum and the distinct C-F coupling patterns in the ¹³C spectrum serve as definitive fingerprints for structural confirmation. The provided experimental protocol offers a validated method for researchers to obtain clean, reproducible NMR data, ensuring the quality and integrity of this important chemical reagent in their scientific endeavors.

References

Mass spectrometry of 4-Chloro-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 4-Chloro-2,6-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a vital building block in modern medicinal chemistry and drug development.[1][2] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of complex molecular architectures, making it a key intermediate in the creation of novel therapeutic agents.[3] Given its role, the ability to perform robust analytical characterization is paramount. Mass spectrometry provides an indispensable tool for confirming the identity, assessing the purity, and studying the metabolic fate of this compound and its derivatives.

This guide offers an in-depth exploration of the mass spectrometric behavior of this compound. We will delve into the core principles of its ionization and fragmentation, provide detailed experimental protocols, and present the data in a clear, actionable format. The insights provided herein are grounded in established scientific principles and extensive field experience to empower researchers in their analytical endeavors.

Chemical Properties of this compound

A foundational understanding of the analyte's chemical properties is crucial for developing a successful mass spectrometry method.

PropertyValueSource
CAS Number 925911-61-1[4]
Molecular Formula C₆H₄BClF₂O₂[4]
Molecular Weight 192.36 g/mol [5][6]
Exact Mass 192.00 g/mol Calculated
Appearance White solid[6]

Part 1: Ionization and Isotopic Distribution

The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization technique significantly impacts the resulting mass spectrum. For this compound, soft ionization techniques are generally preferred to minimize in-source fragmentation and preserve the molecular ion.

Recommended Ionization Technique: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the premier choice for the analysis of polar, thermally labile molecules like boronic acids.[7][8][9] It involves the formation of gas-phase ions from a liquid solution, a process gentle enough to keep the molecule intact.

Why ESI is the Optimal Choice:
  • Compatibility with Liquid Chromatography (LC): ESI provides a seamless interface for LC-MS, enabling the separation of the analyte from complex mixtures prior to detection.[10]

  • Soft Ionization: ESI imparts minimal excess energy to the analyte, leading to a high abundance of the molecular ion, which is essential for unambiguous molecular weight determination.[8][11]

  • Avoidance of Thermal Degradation: Phenylboronic acids have a tendency to form cyclic anhydrides (boroxines) at elevated temperatures, which can complicate spectral interpretation.[12] ESI, being a solution-based technique, circumvents the high temperatures associated with methods like gas chromatography-mass spectrometry (GC-MS), thus preventing boroxine formation.[12]

Isotopic Distribution: The Halogen Signature

A key feature in the mass spectrum of this compound is its distinct isotopic pattern, arising from the natural abundance of chlorine isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in a characteristic M+2 peak with an intensity approximately one-third of the monoisotopic peak (M+).[13][14] This signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule.

Theoretical Isotopic Distribution of the Molecular Ion [M-H]⁻
m/zRelative Abundance (%)
190.99100.00
191.9911.23
192.9932.54
193.993.66

Part 2: Fragmentation Analysis

Understanding the fragmentation patterns of this compound is crucial for structural elucidation and for developing selective quantitative methods using tandem mass spectrometry (MS/MS).

Proposed Fragmentation Pathway

In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ is selected as the precursor ion. Collision-induced dissociation (CID) will induce fragmentation. Based on studies of similar phenylboronic acids, the following fragmentation pathways are proposed:[15]

  • Loss of Water: A common fragmentation pathway for boronic acids is the neutral loss of water (H₂O) from the B(OH)₂ group.

  • Cleavage of the Carbon-Boron Bond: The C-B bond can cleave, leading to fragments corresponding to the aromatic ring and the boronic acid moiety.

  • Formation of Boron Oxide Anions: Studies on phenylboronic acid have shown the formation of BO⁻ and BO₂⁻ as prominent fragments.[15]

fragmentation_pathway M_H [M-H]⁻ m/z 191.0 Fragment1 [M-H-H₂O]⁻ m/z 173.0 M_H->Fragment1 - H₂O Fragment2 [C₆H₂ClF₂]⁻ m/z 147.0 M_H->Fragment2 - B(OH)₂ Fragment3 [BO₂]⁻ m/z 43.0 M_H->Fragment3 Rearrangement

Caption: Proposed fragmentation pathway of this compound in negative ion mode ESI-MS/MS.

Part 3: Experimental Protocols

The following protocols provide a starting point for the analysis of this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

This is the recommended approach for both qualitative and quantitative analysis.

Sample Preparation
  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Prepare working solutions by diluting the stock solution with the initial mobile phase composition to the desired concentration (e.g., 1-10 µg/mL for qualitative analysis).

LC Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

MS Parameters (Negative Ion ESI)
  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Full Scan (m/z 50-300) for qualitative analysis; Multiple Reaction Monitoring (MRM) for quantitative analysis.

Rationale for Experimental Choices:
  • C18 Column: Provides good retention and peak shape for aromatic compounds.

  • Formic Acid: Acts as a proton source to aid in the ionization process and improve chromatographic peak shape.

  • Acetonitrile: A common organic solvent in reverse-phase chromatography with good elution strength for this class of compounds.

  • Negative Ion Mode: Boronic acids readily form anions by losing a proton from one of the hydroxyl groups, leading to high sensitivity in negative ion mode.

lc_ms_workflow Sample Sample Preparation (Dissolution in Methanol) LC Liquid Chromatography (C18 Column) Sample->LC ESI Electrospray Ionization (Negative Ion Mode) LC->ESI MS Mass Analyzer (Quadrupole or TOF) ESI->MS Detector Detector MS->Detector Data Data Analysis Detector->Data

Caption: A typical workflow for the LC-MS analysis of this compound.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

While LC-MS is preferred, GC-MS can be used if derivatization is performed to increase volatility and thermal stability.[12]

Derivatization
  • React this compound with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

  • Incubate the reaction mixture at 60 °C for 30 minutes.

GC Parameters
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Oven Program: 80 °C hold for 1 minute, then ramp to 280 °C at 10 °C/min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

MS Parameters (Electron Ionization - EI)
  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Acquisition Mode: Full Scan (m/z 40-500)

Rationale for Derivatization:
  • The TMS derivatization masks the polar hydroxyl groups, making the molecule more volatile and less prone to thermal degradation in the hot GC inlet.[12] This is essential to prevent the formation of boroxines.[12]

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for researchers in drug development and organic synthesis. By leveraging the capabilities of modern mass spectrometers and understanding the fundamental principles of ionization and fragmentation, one can obtain high-quality, reliable data for this important compound. Electrospray ionization coupled with liquid chromatography is the recommended technique, offering a direct, sensitive, and robust method for analysis. The characteristic isotopic signature of chlorine and the predictable fragmentation patterns provide a high degree of confidence in the identification and characterization of this compound.

References

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Chloro-2,6-difluorophenylboronic acid

This compound is a key building block in modern synthetic chemistry, particularly valued in drug discovery and materials science for its utility in Suzuki-Miyaura cross-coupling reactions. The precise arrangement of its functional groups—a boronic acid, a chloro substituent, and two fluoro substituents on a phenyl ring—defines its reactivity and application potential. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful, non-destructive analytical technique to confirm the identity and structural integrity of this molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, FT-IR provides a unique spectral "fingerprint," revealing the presence and chemical environment of its constituent functional groups.

This guide provides a detailed analysis of the expected FT-IR spectrum of this compound, grounded in established spectroscopic principles. We will dissect the contributions of each functional group to the overall spectrum, explain the rationale behind peak assignments, and present a standardized protocol for data acquisition.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on the methodology used for its acquisition. For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred technique due to its minimal sample preparation requirements and the high quality of the resulting data.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer, equipped with an ATR accessory (commonly a diamond or germanium crystal), is powered on and has reached thermal equilibrium.

    • Perform a background scan to acquire a spectrum of the ambient environment (air). This spectrum is automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Place a small, representative amount of the solid this compound powder onto the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor signal intensity and spectral artifacts.

  • Data Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is collected over the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Post-Acquisition Processing:

    • The resulting spectrum is processed, which includes the background subtraction and an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • The final spectrum is displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Experimental Workflow Diagram

G cluster_prep Instrument & Sample Preparation cluster_acq Data Acquisition & Processing start Start background Perform Background Scan start->background sample Place Sample on ATR Crystal background->sample pressure Apply Consistent Pressure sample->pressure scan Initiate Sample Scan (16-32 scans) pressure->scan Ready for Acquisition process Process Data (ATR Correction) scan->process spectrum Generate Final Spectrum process->spectrum

Caption: Workflow for ATR-FTIR analysis.

Molecular Structure and Expected Vibrational Modes

The FT-IR spectrum of this compound is a composite of the vibrational modes of its distinct structural components. Understanding these components is key to a successful interpretation.

Molecular Structure Diagram

Caption: Structure of this compound.

The primary vibrational modes arise from the following groups:

  • -B(OH)₂ (Boronic Acid): This group gives rise to characteristic O-H and B-O stretching vibrations. The O-H stretch is particularly sensitive to hydrogen bonding.[1][2][3]

  • Aromatic Ring: The phenyl ring produces sharp C-H stretching peaks and a series of C=C stretching bands in the fingerprint region.[4]

  • C-F (Carbon-Fluorine): The C-F bonds are highly polar and produce strong absorption bands. The presence of two C-F bonds can lead to symmetric and asymmetric stretching modes.[5][6]

  • C-Cl (Carbon-Chlorine): The C-Cl stretch appears at lower wavenumbers and serves as a diagnostic marker for the chlorine substituent.[4][7]

Interpretation of the FT-IR Spectrum

The following table details the predicted assignments for the major absorption bands in the FT-IR spectrum of this compound, based on data from analogous compounds.

Wavenumber (cm⁻¹)Vibrational ModeIntensityRationale and Commentary
3400 - 3200O-H stretchStrong, BroadThis very broad absorption is characteristic of the hydroxyl groups of the boronic acid moiety involved in intermolecular hydrogen bonding, a common feature in the solid state of carboxylic and boronic acids.[2][8][9][10]
3100 - 3000Aromatic C-H stretchMedium, SharpThese absorptions, appearing just above 3000 cm⁻¹, are indicative of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.[4][11]
1600 - 1585Aromatic C=C stretchMedium-StrongAromatic compounds typically show a pair of bands in this region due to ring stretching vibrations. Their presence and position are diagnostic for the phenyl group.[4]
1500 - 1400Aromatic C=C stretchMedium-StrongA second set of C=C in-ring stretching vibrations, further confirming the aromatic system.[4]
~1350Asymmetric B-O stretchStrongThis is a key diagnostic peak for boronic acids, corresponding to the asymmetric stretching of the B-O single bonds.[2][12][13]
1300 - 1100C-F stretchVery StrongThe C-F stretching vibration gives rise to one of the strongest bands in the spectrum due to the high polarity of the bond.[6] With two fluorine atoms, this region may contain multiple strong bands corresponding to symmetric and asymmetric stretching modes.[6][14]
~1190In-plane B-O-H bendMediumThis absorption is attributed to the in-plane bending of the B-O-H angle in the boronic acid group.[2][8]
900 - 675Aromatic C-H out-of-plane bendMedium-StrongThe position of these bending vibrations is highly dependent on the substitution pattern of the aromatic ring.
850 - 550C-Cl stretchMediumThe absorption in this region confirms the presence of the carbon-chlorine bond. Its exact position can be influenced by the surrounding molecular structure.[4]

Conclusion: A Validated Structural Portrait

The FT-IR spectrum of this compound provides a detailed and self-validating confirmation of its molecular structure. The broad O-H stretch affirms the hydrogen-bonded boronic acid groups, while the strong B-O and very strong C-F stretching bands confirm the presence of these key functional groups. The combination of aromatic C-H and C=C stretching peaks, alongside the lower-frequency C-Cl stretch, completes the spectral fingerprint. By correlating each absorption band to a specific molecular vibration, as justified by extensive literature on related compounds, FT-IR spectroscopy stands as an indispensable tool for researchers, scientists, and drug development professionals to verify the identity and purity of this critical synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling with 4-Chloro-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This guide focuses on a particularly valuable, yet challenging, building block: 4-Chloro-2,6-difluorophenylboronic acid . The synthesis of biaryl scaffolds containing the 4'-chloro-2',6'-difluoro motif is of significant interest to researchers in drug discovery and materials science.

The strategic incorporation of fluorine and chlorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[2] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, modulate pKa, and improve binding affinity.[3] The presence of a chlorine atom can provide an additional vector for interaction or further functionalization and is a common feature in many approved pharmaceuticals.[4][5] Consequently, the development of robust and reliable protocols for the synthesis of molecules containing these motifs is of paramount importance.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of this compound in Suzuki-Miyaura coupling reactions, with a focus on coupling with aryl chlorides.

Mechanistic Considerations and Key Challenges

The Suzuki-Miyaura catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. However, the unique structural and electronic features of this compound and its coupling with aryl chlorides present specific challenges that must be addressed through careful reaction optimization.

The Challenge of Aryl Chlorides

Aryl chlorides are often preferred starting materials due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, their C-Cl bond is significantly stronger, making the initial oxidative addition to the palladium(0) catalyst the rate-limiting step.[6] Overcoming this hurdle typically requires the use of highly active catalyst systems, often employing electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[7]

The Di-ortho-Fluoro Substitution Pattern

The two fluorine atoms at the ortho positions of the boronic acid introduce significant steric hindrance around the boron center. This steric bulk can impede the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst.

Electronic Effects and Protodeboronation

The electron-withdrawing nature of the two fluorine atoms and the chlorine atom makes the boronic acid more susceptible to protodeboronation, a common side reaction where the C-B bond is cleaved by water or other protic species, leading to the formation of 1-chloro-3,5-difluorobenzene and a reduction in the yield of the desired cross-coupled product. This is particularly problematic under basic conditions, which are typically required to activate the boronic acid for transmetalation.

Optimized Reaction Parameters: A Field-Proven Guide

Based on established principles for challenging Suzuki-Miyaura couplings, the following parameters are recommended as a starting point for the reaction of this compound with aryl chlorides.

Catalyst and Ligand Selection: The Key to Success

The choice of the palladium catalyst and its coordinating ligand is the most critical factor for a successful coupling. For sterically hindered and electronically deactivated substrates, catalyst systems that promote both a rapid oxidative addition and a facile reductive elimination are essential.

Catalyst SystemLigandKey Advantages
Palladium(II) Acetate (Pd(OAc)₂) with a Buchwald Ligand XPhos, SPhos, or RuPhosThese electron-rich and bulky biaryl phosphine ligands are highly effective for the coupling of aryl chlorides. They form monoligated Pd(0) species that are highly active in oxidative addition.
Palladacycle Precatalysts G3 or G4 Buchwald PrecatalystsThese are air- and moisture-stable precatalysts that generate the active Pd(0) species in situ, offering convenience and reproducibility.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) TriphenylphosphineA classic and readily available catalyst, it can be effective for less challenging aryl chlorides but may require higher temperatures and longer reaction times.

Recommendation: For the coupling of this compound with aryl chlorides, a catalyst system comprising Pd(OAc)₂ with XPhos or a third-generation Buchwald precatalyst (XPhos Pd G3) is highly recommended as a starting point.

Base Selection: A Delicate Balance

The base plays a crucial role in activating the boronic acid for transmetalation. However, a strong base can promote protodeboronation. Therefore, the choice of base is a compromise between reactivity and substrate stability.

BaseStrengthComments
Potassium Phosphate (K₃PO₄) ModerateOften the base of choice for challenging couplings as it is effective in promoting transmetalation while minimizing protodeboronation.
Potassium Carbonate (K₂CO₃) ModerateA commonly used and cost-effective base, suitable for many Suzuki couplings.
Cesium Carbonate (Cs₂CO₃) StrongCan be very effective but may increase the risk of protodeboronation with sensitive boronic acids.
Potassium Fluoride (KF) WeakCan be used in cases where the substrates are highly base-sensitive.

Recommendation: Potassium phosphate (K₃PO₄) is the recommended base for this transformation due to its proven efficacy in minimizing protodeboronation of electron-deficient boronic acids.

Solvent System: Influencing Solubility and Reactivity

The solvent system must be capable of dissolving both the organic and inorganic reaction components and should be stable at the required reaction temperature.

Solvent SystemProperties
1,4-Dioxane / Water A common and effective solvent system for Suzuki couplings. The water is essential for dissolving the inorganic base.
Toluene / Water Another widely used biphasic system.
Tetrahydrofuran (THF) / Water Suitable for reactions at lower temperatures.

Recommendation: A mixture of 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio) is a robust starting point. The solvent should be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Chloride

This protocol provides a reliable starting point for the coupling reaction. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

  • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation: Expected Outcomes

The following table provides a hypothetical summary of expected yields for the coupling of this compound with various aryl chlorides under the optimized conditions described above. Actual yields will vary depending on the specific substrate.

Aryl ChlorideExpected Yield (%)
4-Chloroanisole85-95%
4-Chlorotoluene80-90%
1-Chloro-4-nitrobenzene75-85%
2-Chloropyridine70-80%

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl Boronate Ar'B(OH)₂ + Base Boronate->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Aryl Chloride, Boronic Acid, Base, Catalyst, Ligand start->setup inert Inert Atmosphere (Evacuate/Backfill) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

Applications in Research and Development

The 4'-chloro-2',6'-difluorobiphenyl core is a valuable scaffold in medicinal chemistry. The presence of the di-ortho-fluoro substitution can induce a twisted conformation in the biphenyl system, which can be beneficial for optimizing protein-ligand interactions. This structural motif has been explored in the development of various therapeutic agents, including inhibitors of protein-protein interactions and enzyme inhibitors.[3]

For example, the unique electronic and conformational properties of this scaffold make it an attractive candidate for the design of kinase inhibitors, where precise orientation of substituents is crucial for activity. Furthermore, the metabolic stability imparted by the fluorine atoms can lead to improved pharmacokinetic profiles of drug candidates.[2]

In materials science, fluorinated biaryls are of interest for the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials due to their unique electronic and photophysical properties.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider using a more active precatalyst system.
Insufficiently degassed solventEnsure the solvent is thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method.
Reaction temperature is too lowGradually increase the reaction temperature in 10 °C increments.
Significant Protodeboronation Base is too strongSwitch to a milder base such as K₃PO₄ or KF.
Presence of excess waterUse anhydrous solvents and ensure the boronic acid is dry.
Formation of Homocoupled Products Presence of oxygenEnsure the reaction is performed under a strict inert atmosphere.

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl chlorides is a challenging yet highly valuable transformation. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental technique, researchers can successfully synthesize these important fluorinated biaryl compounds. The protocols and guidelines presented in this document provide a solid foundation for achieving high yields and purity, enabling the advancement of research in medicinal chemistry and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of 4-Chloro-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] Its application is particularly pivotal in the pharmaceutical industry, where the construction of complex molecular architectures is paramount. Within this context, the synthesis of biaryl and heteroaryl structures containing fluorinated motifs is of ever-increasing importance. The incorporation of fluorine atoms into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[3][4]

4-Chloro-2,6-difluorophenylboronic acid is a valuable building block for introducing a polychlorinated, electron-deficient phenyl ring into target molecules. However, the electronic properties and steric hindrance of this substrate, coupled with the inherent challenge of activating aryl chlorides, necessitate carefully optimized catalytic systems. This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura coupling of this compound.

Understanding the Catalytic Cycle: A Foundation for Rational Protocol Design

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (the electrophile) to form a Pd(II) complex. The activation of aryl chlorides is often the rate-limiting step due to the strong C-Cl bond.[5]

  • Transmetalation: The organic group from the boronic acid (the nucleophile), activated by a base, is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)L₂-Cl Pd0->ArPdCl Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdCl->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArPdAr_prime->Ar_Ar_prime ArCl Ar-Cl ArCl->ArPdCl BoronicAcid Ar'-B(OH)₂ BoronicAcid->ArPdAr_prime Base Base Base->ArPdAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful Coupling of this compound

The successful coupling of this challenging boronic acid with aryl and heteroaryl chlorides hinges on the judicious selection of the catalyst, ligand, base, and solvent system.

Palladium Precatalyst and Ligand Selection

For coupling reactions involving aryl chlorides, the choice of ligand is critical. Electron-rich and sterically hindered phosphine ligands are generally required to facilitate the challenging oxidative addition step and promote reductive elimination.

  • Buchwald-type Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for the coupling of sterically hindered and electron-deficient substrates.[6][7] They stabilize the monoligated palladium species, which are believed to be the active catalysts.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be highly effective in stabilizing the palladium catalyst, often allowing for lower catalyst loadings and milder reaction conditions.[8][9]

  • Ferrocenyl Phosphines: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) and its analogues are also robust options for a variety of Suzuki-Miyaura couplings.[1][10]

Palladium Sources:

  • Pd(OAc)₂ and Pd₂(dba)₃: These are common Pd(0) and Pd(II) precursors that require in-situ formation of the active catalytic species with the chosen ligand.

  • Pre-formed Catalysts: Palladacycles and pre-formed palladium-ligand complexes (e.g., XPhos Pd G3) can offer improved stability, activity, and reproducibility.[8]

Ligand_Selection ArylChloride Aryl Chloride (Ar-Cl) CatalystSystem Palladium Catalyst System ArylChloride->CatalystSystem BoronicAcid This compound BoronicAcid->CatalystSystem Buchwald Buchwald Ligands (e.g., SPhos, XPhos) CatalystSystem->Buchwald Steric Hindrance Electron-Rich NHC N-Heterocyclic Carbenes (NHCs) CatalystSystem->NHC Strong σ-Donors High Stability Ferrocenyl Ferrocenyl Phosphines (e.g., dppf) CatalystSystem->Ferrocenyl Robustness Product Desired Biaryl Product Buchwald->Product NHC->Product Ferrocenyl->Product

Caption: Ligand selection guide for coupling with challenging substrates.

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction:

  • It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[11]

  • It can influence the rate of reductive elimination.

  • It can affect the stability of the catalyst.

For electron-deficient boronic acids like this compound, which are prone to protodeboronation, the choice of base is critical.

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings, as it is strong enough to promote the reaction without causing significant decomposition of the boronic acid.[10]

  • Cesium Carbonate (Cs₂CO₃) and Potassium Carbonate (K₂CO₃): Commonly used and effective bases for a wide range of Suzuki couplings.[12]

  • Fluoride Sources (e.g., CsF, KF): Can be effective, particularly in anhydrous conditions, but may require careful optimization.

Solvent Systems

The solvent must solubilize the reagents and stabilize the catalytic species. Aprotic polar solvents are generally preferred.

  • 1,4-Dioxane, Tetrahydrofuran (THF), Toluene: Widely used solvents for Suzuki-Miyaura reactions.

  • Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., dioxane/H₂O) is employed, as the presence of water can enhance the rate of transmetalation.[10] However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates. It is essential to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Chloride

This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl chlorides.

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos or XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl chloride, this compound, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Under a positive pressure of inert gas, add the palladium precatalyst and ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Screening of Catalysts and Conditions

For novel or particularly challenging coupling partners, a screening approach is recommended to identify the optimal reaction conditions.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Pd Source (mol%) Pd(OAc)₂ (2)Pd₂(dba)₃ (1)XPhos Pd G3 (2)PdCl₂(dppf) (3)
Ligand (mol%) SPhos (4)FcPPh₂ (3)--
Base (equiv) K₃PO₄ (2.5)K₂CO₃ (3)Cs₂CO₃ (2)K₃PO₄ (2.5)
Solvent Dioxane/H₂O (5:1)TolueneTHFDioxane
Temperature (°C) 10011080100

Note: The above table provides a set of starting conditions for screening. The optimal conditions will be substrate-dependent.

Troubleshooting Common Issues

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, poor choice of ligand/base.Ensure reagents are pure and solvents are anhydrous and degassed. Screen different palladium/ligand systems. Increase reaction temperature.
Protodeboronation of Boronic Acid Presence of water, overly harsh base, prolonged reaction time.Use anhydrous conditions. Switch to a milder base (e.g., K₃PO₄ or K₂CO₃). Monitor the reaction closely and stop when the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen, catalyst decomposition.Ensure the reaction is performed under a strictly inert atmosphere. Use a more stable precatalyst.
Dehalogenation of Aryl Chloride Formation of Pd-H species.Use aprotic solvents. Avoid alcohol co-solvents. Screen different ligands.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex, fluorinated biaryl compounds. Success in these transformations requires a rational approach to the selection of reaction parameters, with particular attention to the catalyst-ligand system and the choice of base. The protocols and guidelines presented herein provide a solid foundation for researchers to develop efficient and robust coupling methodologies for their specific applications in drug discovery and materials science.

References

Reaction conditions for Suzuki coupling of 4-Chloro-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki Coupling with 4-Chloro-2,6-difluorophenylboronic Acid

Introduction: Navigating the Challenges of Electron-Deficient Aryl Chlorides

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This guide focuses on a particularly valuable yet challenging substrate: This compound . This building block is of significant interest in medicinal chemistry; the difluorinated phenyl motif can enhance metabolic stability and modulate the electronic properties of a target molecule. However, its structure presents two distinct challenges for the synthetic chemist:

  • Aryl Chloride Inactivity : The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts, making the initial, often rate-determining, oxidative addition step of the catalytic cycle more difficult.[3][4]

  • Electronic Effects : The two ortho-fluoro substituents are strongly electron-withdrawing, which can impact the nucleophilicity of the boronic acid and the stability of reaction intermediates.

This document serves as an in-depth guide for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying chemical principles required to successfully employ this compound in Suzuki-Miyaura coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6]

  • Oxidative Addition : The cycle begins with the catalytically active Pd(0) species inserting into the carbon-halide bond of the electrophile (the coupling partner for our boronic acid). For an aryl chloride, this is the most energetically demanding step.[1][5]

  • Transmetalation : In this crucial step, the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[3][7][8] The choice of base is therefore critical to the reaction's success.

  • Reductive Elimination : The final step involves the coupling of the two organic ligands on the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[5][7]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex pd2_complex->pd0 Reductive Elimination transmetalation Transmetalation pd2_complex->transmetalation + Ar'-B(OR)3⁻ diaryl_pd2 Ar-Pd(II)L_n-Ar' transmetalation->diaryl_pd2 diaryl_pd2->pd2_complex Transmetalation reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination Forms Ar-Ar' reductive_elimination->pd0 boronic_acid Ar'-B(OH)2 base Base (e.g., K3PO4) boronic_acid->base boronate [Ar'-B(OH)3]⁻ base->boronate boronate->transmetalation Activates Boron

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Critical Parameters

Success with a challenging substrate like this compound hinges on the careful selection of four key parameters: the catalyst system, the base, the solvent, and the temperature.

Catalyst System: Overcoming the Aryl Chloride Challenge

The high bond dissociation energy of the C-Cl bond necessitates a highly active catalyst system. This is achieved by pairing a palladium precursor with a specific ligand that modifies the metal's electronic and steric properties. For aryl chlorides, the ligands of choice are typically bulky and electron-rich.[4][9]

  • Rationale : Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Cl bond during oxidative addition. Bulky ligands facilitate the final reductive elimination step and help stabilize the active monoligated Pd(0) species.[3]

  • Recommended Systems :

    • Buchwald Biarylphosphines : Ligands such as XPhos, SPhos, and RuPhos are industry standards for coupling aryl chlorides. They create highly active, thermally stable catalysts.[10]

    • N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donors that form very stable and highly active palladium complexes, often effective for stubborn couplings.[11]

    • Palladium Precursors : Common choices include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[11][12]

Base Selection: The Key to Transmetalation

The base is not a mere spectator; it is a critical reagent that activates the boronic acid.[8] It reacts with the boronic acid to form an anionic boronate species, which is significantly more nucleophilic and readily undergoes transmetalation.[3][7]

  • Rationale : The strength and nature of the base can dramatically affect reaction rates and yields. For difficult couplings, stronger, non-nucleophilic bases are often required to drive the transmetalation to completion.[13]

  • Recommended Bases :

    • Potassium Phosphate (K₃PO₄) : An excellent all-around base for many Suzuki couplings, offering a good balance of strength and compatibility.

    • Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble carbonate base that is often effective when others fail.

    • Potassium tert-Butoxide (KOtBu) : A very strong base that can be effective but may promote side reactions if not used carefully.

Solvent and Temperature

The solvent must solubilize all reaction components and is known to influence catalyst activity and stability.[14][15] Couplings of aryl chlorides almost invariably require elevated temperatures to provide the necessary activation energy for the oxidative addition step.

  • Recommended Solvents : Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[3] Often, the addition of water (e.g., a 10:1 mixture of organic solvent to water) can be beneficial, helping to dissolve the inorganic base and facilitate the formation of the active boronate species.[16]

  • Temperature : A starting temperature of 100-110 °C is recommended for couplings involving aryl chlorides.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.

Workflow prep 1. Reagent Preparation (Weigh and add catalyst, ligand, base, and boronic acid species) setup 2. Reaction Setup (Add aryl halide and degassed solvent under inert atmosphere) prep->setup reaction 3. Reaction (Heat to desired temp. Monitor by TLC/LC-MS) setup->reaction workup 4. Workup (Cool, quench, and perform aqueous/organic extraction) reaction->workup purify 5. Purification (Concentrate and purify by column chromatography) workup->purify analysis 6. Analysis (Characterize product by NMR, MS, etc.) purify->analysis

A step-by-step workflow for a typical Suzuki coupling experiment.
Protocol 1: General Screening Conditions

This protocol uses a classic, widely available catalyst system and is suitable for initial screening with a new aryl halide partner.

ComponentStoichiometryExample Quantity (for 1 mmol Aryl Halide)
Aryl Halide (e.g., Aryl Bromide)1.0 equiv1.0 mmol
This compound1.2 equiv1.2 mmol, 211 mg
Pd(PPh₃)₄3 mol%0.03 mmol, 35 mg
K₂CO₃2.0 equiv2.0 mmol, 276 mg
Solvent (Toluene/Ethanol/Water 4:1:1)~0.1 M10 mL

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Optimized Conditions for Aryl Chloride Partners

This protocol employs a more advanced catalyst system tailored for the challenging coupling of aryl chlorides.

ComponentStoichiometryExample Quantity (for 1 mmol Aryl Chloride)
Aryl Chloride1.0 equiv1.0 mmol
This compound1.5 equiv1.5 mmol, 264 mg
Pd₂(dba)₃2 mol%0.02 mmol, 18 mg
XPhos4.4 mol%0.044 mmol, 21 mg
K₃PO₄3.0 equiv3.0 mmol, 637 mg
Solvent (Dioxane/Water 10:1)~0.1 M10 mL

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the aryl chloride, this compound, potassium phosphate, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction vigorously. Monitor progress by taking aliquots (under inert atmosphere) and analyzing via GC-MS or LC-MS.

  • Upon completion (typically 4-18 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the pure biaryl product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficient temperature for C-Cl activation.3. Inappropriate base or solvent.1. Ensure rigorous inert atmosphere technique and use freshly degassed solvents.2. Increase temperature in 10 °C increments.3. Switch to a more active catalyst system (e.g., Protocol 2). Screen alternative bases (Cs₂CO₃) and solvents (t-Amyl alcohol).
Protodeboronation 1. Presence of excess water or protic sources.2. Reaction temperature is too high or time is too long.3. Base is too strong or hydrolytically unstable.1. Use anhydrous solvents and dry reagents thoroughly.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Use K₃PO₄ instead of stronger bases like KOtBu.
Homocoupling of Boronic Acid 1. Oxygen contamination leading to oxidative homocoupling.2. Catalyst decomposition.1. Improve degassing procedure for solvents (e.g., sparging with argon for 30 min).2. Use a more stable ligand or catalyst precursor.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex, fluorinated biaryl compounds. While the inherent stability of the C-Cl bond presents a significant hurdle, it can be readily overcome through the rational selection of a highly active palladium catalyst, typically featuring a bulky, electron-rich phosphine ligand, in combination with a suitable base and solvent system. By understanding the underlying mechanism and carefully optimizing the reaction parameters as outlined in this guide, researchers can reliably and efficiently incorporate this valuable building block into their synthetic targets.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Chloro-2,6-difluorophenylboronic Acid with Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of fluorinated biaryls is of paramount interest to researchers in drug discovery and materials science.

This guide provides a detailed exploration of the Suzuki-Miyaura coupling between 4-chloro-2,6-difluorophenylboronic acid and a variety of aryl bromides. This specific coupling presents unique challenges due to the electronic nature of the difluorinated boronic acid and potential steric hindrance. We will delve into the mechanistic intricacies, provide field-proven protocols, and discuss the rationale behind the selection of catalysts, ligands, and reaction conditions to empower researchers to successfully synthesize these valuable compounds.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This step forms a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[1]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center. The presence of a base is crucial for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[4]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The presence of electron-withdrawing fluorine atoms on the phenylboronic acid can influence the rate of transmetalation. Careful selection of the catalyst, ligand, and base is therefore critical to ensure an efficient reaction.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Ar'B(OH)2 Base ArPdArF Ar-Pd(II)L2-Ar' Transmetal->ArPdArF RedElim Reductive Elimination ArPdArF->RedElim RedElim->Pd0 Ar-Ar' Biaryl Fluorinated Biaryl (Ar-Ar') RedElim->Biaryl ArylBromide Aryl Bromide (Ar-Br) ArylBromide->OxAdd BoronicAcid This compound (Ar'B(OH)2) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocol is a general and robust procedure for the Suzuki-Miyaura coupling of this compound with a range of aryl bromides.

Materials and Reagents:
  • This compound

  • Aryl bromide (e.g., 4-bromotoluene, 4-bromoanisole, 1-bromo-4-nitrobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Reaction Setup:
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed prior to use.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

Reaction Monitoring and Workup:
  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:
  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fluorinated biaryl product.

Data Presentation: Expected Outcomes and Substrate Scope

The choice of palladium catalyst and ligand is critical for achieving high yields, especially with challenging substrates. For the coupling of this compound, a bulky and electron-rich phosphine ligand such as XPhos is highly effective.[2] The following table summarizes the expected outcomes for the coupling with various aryl bromides under the optimized conditions.

Aryl BromideCatalyst SystemBase (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
4-BromotoluenePd(OAc)₂ / XPhosK₃PO₄ (2.0)Dioxane/H₂O (4:1)90685-95
4-BromoanisolePd(OAc)₂ / XPhosK₃PO₄ (2.0)Dioxane/H₂O (4:1)90688-96
1-Bromo-4-nitrobenzenePd(OAc)₂ / XPhosK₃PO₄ (2.0)Dioxane/H₂O (4:1)90490-98
2-BromotoluenePd(OAc)₂ / XPhosK₃PO₄ (2.0)Dioxane/H₂O (4:1)901275-85
1-Bromo-2,4-dichlorobenzenePd(dppf)Cl₂Na₂CO₃ (2.0)Dioxane/H₂O (4:1)1001270-80

Expert Insights and Troubleshooting

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading slightly (e.g., to 3 mol% Pd(OAc)₂) or extending the reaction time. Ensure that the reagents and solvents are of high purity and that the reaction is maintained under a strictly inert atmosphere.

  • Protodeboronation: Fluorinated boronic acids can be susceptible to protodeboronation (loss of the boronic acid group). Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to mitigate this side reaction.

  • Homocoupling: The formation of biphenyl from the self-coupling of the boronic acid can sometimes be observed. This is often minimized by using the appropriate catalyst and ensuring a truly anaerobic environment.[5]

  • Sterically Hindered Substrates: For coupling with ortho-substituted aryl bromides, a more sterically demanding and electron-rich ligand, such as SPhos, may provide better results.[6] In some cases, higher temperatures and longer reaction times may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl bromides is a powerful method for the synthesis of valuable fluorinated biaryl compounds. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, and reaction conditions, researchers can overcome the challenges associated with these substrates and achieve high yields of the desired products. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important transformation in a research and development setting.

References

Use of 4-Chloro-2,6-difluorophenylboronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Chloro-2,6-difluorophenylboronic Acid in Modern Medicinal Chemistry

Introduction: A Privileged Reagent for Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, into lead compounds is a cornerstone of medicinal chemistry.[1][2][3] The judicious placement of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa, thereby enhancing its overall pharmacokinetic and pharmacodynamic profile.[4][5] this compound has emerged as a particularly valuable building block, offering a unique combination of substituents that empower chemists to fine-tune the properties of complex drug candidates.

The difluoro substitution at the ortho positions provides a powerful tool for modulating molecular conformation and blocking sites of metabolic oxidation.[1][2] Simultaneously, the chlorine atom at the para position offers an additional point of synthetic diversification and can contribute to the molecule's electronic properties and binding interactions.[6] This trifunctionalized aromatic ring system, delivered via the versatile boronic acid handle, is predominantly employed in palladium-catalyzed cross-coupling reactions to construct the biaryl and heteroaryl-aryl scaffolds prevalent in many therapeutic agents.[7][8][9]

This guide provides a detailed exploration of the use of this compound, focusing on its application in the Suzuki-Miyaura cross-coupling reaction—a foundational transformation in pharmaceutical synthesis.[10] We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the rationale behind procedural choices to equip researchers with the knowledge to effectively leverage this powerful synthetic tool.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)–C(sp²) bonds, celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid reagents.[9][11] Arylboronic acids are key intermediates in this process, serving as the nucleophilic partner that transfers its aryl group to the palladium catalyst.[7][8]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar¹-X), forming a Pd(II) intermediate. The reactivity for this step generally follows the trend I > Br > OTf >> Cl.[9]

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, forms a boronate species. This species then transfers its aryl group (Ar²) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[10][12]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate Ar¹-Pd(II)(X)L₂ pd0->pd_intermediate Ar¹-X transmetalation Transmetalation pd_biaryl Ar¹-Pd(II)(Ar²)L₂ pd_intermediate->pd_biaryl [Ar²-B(OH)₃]⁻ pd_biaryl->pd0 reductive_elimination Reductive Elimination biaryl_product Ar¹-Ar² pd_biaryl->biaryl_product boronic_acid Ar²-B(OH)₂ + Base boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate boronate->pd_biaryl halide_source Ar¹-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with a representative aryl or heteroaryl bromide. Optimization is often necessary for specific substrates, particularly for less reactive aryl chlorides.[11][13]

Protocol 1: General Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling with aryl or heteroaryl bromides, which are typically more reactive than their chloride counterparts.

Materials and Reagents:

ReagentMolar Eq.PurityNotes
Aryl/Heteroaryl Bromide1.0>98%Limiting reagent.
This compound1.2 - 1.5>98%A slight excess ensures complete consumption of the halide.
Pd(PPh₃)₄ (Tetrakis)0.02 - 0.05>98%A common, reliable catalyst for many substrates.[13]
K₂CO₃ or Cs₂CO₃2.0 - 3.0AnhydrousCesium carbonate is often more effective for challenging couplings.
1,4-Dioxane / Water (e.g., 4:1 v/v)-AnhydrousSolvent system must be thoroughly degassed.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (20 mL) and then brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.[13]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Reactants (Aryl Halide, Boronic Acid, Base) to dry flask prep2 2. Evacuate & Backfill with Inert Gas (x3) prep1->prep2 prep3 3. Add Pd Catalyst under Inert Atmosphere prep2->prep3 prep4 4. Add Degassed Solvent prep3->prep4 react1 5. Heat & Stir (e.g., 80-100 °C) prep4->react1 react2 6. Monitor Progress (TLC, LC-MS) react1->react2 workup1 7. Cool & Dilute with Organic Solvent react2->workup1 workup2 8. Aqueous Wash (Water, Brine) workup1->workup2 workup3 9. Dry & Concentrate workup2->workup3 workup4 10. Purify (Column Chromatography) workup3->workup4

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Optimized Conditions for Less Reactive Aryl Chlorides

Aryl chlorides are often less reactive in Suzuki-Miyaura couplings due to the strength of the C-Cl bond.[9] Achieving high yields requires more specialized catalysts and conditions.

Key Modifications from Protocol 1:

  • Catalyst/Ligand System: Use a more active catalyst system. Buchwald or Fu-type catalysts, which feature bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos), are highly effective. A common choice is a pre-catalyst like XPhos-Pd-G2 or XPhos-Pd-G3 (1-2 mol%).

  • Base: A stronger base is often required. Potassium phosphate (K₃PO₄) is frequently used in these systems.

  • Solvent: Anhydrous solvents such as toluene, THF, or t-butanol are often preferred over aqueous mixtures.

Example Optimized Conditions:

ComponentDetails
Aryl Chloride1.0 eq
This compound1.5 eq
CatalystXPhos-Pd-G3 (0.02 eq)
BaseK₃PO₄ (3.0 eq)
SolventAnhydrous THF / H₂O (10:1)
Temperature65 - 80 °C

Causality and Experimental Insights

  • Why the Ortho-Difluoro Substitution Matters: The two fluorine atoms flanking the boronic acid group exert a strong electron-withdrawing inductive effect. This increases the Lewis acidity of the boron atom, which can facilitate the formation of the reactive boronate species required for transmetalation.[14] However, ortho-substituents can also introduce steric hindrance, making the choice of a sterically appropriate catalyst and ligand crucial.[11]

  • The Problem of Protodeboronation: A common side reaction, particularly with electron-deficient arylboronic acids, is protodeboronation, where the C-B bond is cleaved by a proton source (like water) to yield the corresponding arene (1-chloro-3,5-difluorobenzene).[15] This process is often base-mediated.

    • Mitigation Strategies:

      • Use of a slight excess of the boronic acid (1.2-1.5 eq).

      • Careful selection of the base; sometimes a weaker base or precise stoichiometry can help.

      • Minimizing water content in the reaction when possible.

      • Using boronic esters (e.g., pinacol esters) which can be more stable and release the boronic acid slowly under the reaction conditions.[15]

  • Catalyst and Ligand Choice: The ligand on the palladium center is not a mere spectator. It critically influences the catalyst's stability, solubility, and reactivity.

    • Triphenylphosphine (in Pd(PPh₃)₄): A good general-purpose ligand, but can be suboptimal for challenging substrates like aryl chlorides.

    • Bulky Biarylphosphines (e.g., XPhos): These ligands promote the reductive elimination step and stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition to the C-Cl bond. This makes them essential for coupling with less reactive halides.[10]

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its true potential is unlocked through the Suzuki-Miyaura cross-coupling reaction, a transformation that enables the reliable and efficient construction of complex molecular architectures. By understanding the underlying reaction mechanism and the specific roles of each component—catalyst, ligand, base, and solvent—researchers can effectively troubleshoot and optimize conditions to synthesize novel drug candidates. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals aiming to incorporate this privileged scaffold into their discovery programs.

References

Application Notes & Protocols: 4-Chloro-2,6-difluorophenylboronic Acid in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, leading to more potent and effective agents.[1] Among the vast arsenal of fluorinated building blocks, 4-Chloro-2,6-difluorophenylboronic acid has emerged as a particularly valuable synthon.

This application note provides a technical guide for researchers and synthetic chemists on the strategic use of this compound. We will delve into its inherent chemical reactivity, provide detailed, field-proven protocols for its application in palladium-catalyzed cross-coupling reactions, and contextualize its use in constructing core structures found in advanced fungicides and herbicides. The focus is not merely on procedural steps but on the underlying chemical principles that ensure reproducible, high-yield syntheses.

Physicochemical Properties & Reactivity Profile

This compound is a solid at room temperature, characterized by the following properties:

PropertyValue
CAS Number 925911-61-1
Molecular Formula C₆H₄BClF₂O₂
Molecular Weight 192.36 g/mol

The true value of this reagent lies in the electronic effects exerted by its halogen substituents. The two ortho-fluorine atoms are strongly electron-withdrawing, which significantly influences the reactivity of the boronic acid group. This electron-deficient nature can make the crucial transmetalation step in cross-coupling reactions more challenging compared to electron-rich or neutral arylboronic acids. Furthermore, ortho-substituted arylboronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, reducing overall yield.[2]

However, this electronic profile is precisely what makes the resulting biaryl products valuable in agrochemical discovery. The 4-chloro-2,6-difluorophenyl moiety, once incorporated, imparts a unique electronic signature and metabolic stability to the final molecule.[3] The key to success is employing reaction conditions specifically optimized to overcome the inherent challenges of coupling electron-deficient boronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent method for forging C(sp²)-C(sp²) bonds and is central to the application of this compound.[4] The reaction utilizes a palladium catalyst to couple the arylboronic acid with an aryl or heteroaryl halide. Understanding the catalytic cycle is essential for troubleshooting and optimization.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: A base activates the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species. This species then transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition transmetalation_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) transmetalation_complex->product input_halide Ar¹-X input_halide->oa_complex input_boronic Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ input_boronic->boronate base_input Base (e.g., K₂CO₃) base_input->boronate boronate->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Synthesis of a Pyrazole-Aryl Agrochemical Core Structure

Many modern fungicides, particularly those in the succinate dehydrogenase inhibitor (SDHI) class, contain a pyrazole ring linked to a substituted phenyl ring.[5][6] This protocol details a representative synthesis of a 1-methyl-3-(4-chloro-2,6-difluorophenyl)-1H-pyrazole intermediate, a core structure that demonstrates the utility of this compound.

Experimental Workflow

Experimental_Workflow A 1. Reagent Setup (Flask under N₂ atmosphere) B 2. Add Reagents - 3-Bromo-1-methyl-1H-pyrazole - this compound - Pd(PPh₃)₄ - K₂CO₃ A->B C 3. Add Solvents (DMF/H₂O mixture) B->C D 4. Reaction (Heat to 80-90 °C, monitor by TLC/LC-MS) C->D E 5. Work-up - Cool to RT - Dilute with Ethyl Acetate - Wash with H₂O and Brine D->E F 6. Isolation - Dry organic layer (Na₂SO₄) - Filter and concentrate E->F G 7. Purification (Silica gel column chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Reagents and Equipment
  • Reactants:

    • 3-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

    • This compound (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvents:

    • N,N-Dimethylformamide (DMF), anhydrous

    • Deionized Water

    • Ethyl Acetate (for work-up)

    • Saturated Sodium Chloride solution (Brine)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure
  • Flask Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-1-methyl-1H-pyrazole (1.0 mmol, 161 mg), this compound (1.2 mmol, 231 mg), Pd(PPh₃)₄ (0.03 mmol, 35 mg), and K₂CO₃ (2.5 mmol, 345 mg).

    • Causality Note: Using an oven-dried flask under an inert atmosphere is critical to prevent the deactivation of the Pd(0) catalyst by oxygen and moisture.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (8 mL) and deionized water (2 mL) via syringe. The reaction mixture should be a suspension.

    • Causality Note: A mixed solvent system like DMF/H₂O is often used.[7] DMF solubilizes the organic components, while water helps dissolve the inorganic base (K₂CO₃) and facilitates the transmetalation step.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (25 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with deionized water (2 x 20 mL) and then with brine (20 mL).

    • Causality Note: The water wash removes the DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Data and Expected Outcomes

The success of Suzuki-Miyaura couplings, especially with challenging substrates, is highly dependent on the chosen conditions. The protocol described is a robust starting point, but optimization may be required for different coupling partners.

Aryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
3-Bromo-1-methyl-1H-pyrazolePd(PPh₃)₄K₂CO₃DMF/H₂O80-9075-85
2-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄THF/H₂O40-6070-80
4-BromoanisolePd(OAc)₂ / XPhosK₃PO₄THF/H₂ORT-50>90

Note: Yields are representative and can vary based on reaction scale and purity of reagents. Using more advanced Buchwald-type ligands (e.g., SPhos, XPhos) can often improve yields and allow for lower reaction temperatures, especially with less reactive aryl chlorides.[8][9]

Field-Proven Insights & Troubleshooting

  • Problem: Low Yield / Incomplete Reaction

    • Cause: Inefficient catalyst activity or premature catalyst decomposition.

  • Problem: Significant Protodeboronation

    • Cause: The boronic acid is degrading faster than it is coupling. This is a known issue for ortho-fluorinated boronic acids.[2]

    • Solution: Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or lower the reaction temperature. Employing a more active catalyst system that accelerates the desired coupling can also outcompete the decomposition pathway.

  • Problem: Formation of Homocoupled Side Products

    • Cause: Side reactions involving two boronic acid molecules (Ar²-Ar²) or two aryl halide molecules (Ar¹-Ar¹).

    • Solution: Ensure proper stoichiometry (a slight excess of the boronic acid is standard). Thoroughly degassing the solvent to remove oxygen can minimize homocoupling of the boronic acid.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex agrochemicals. Its unique electronic properties, conferred by the ortho-fluorine and para-chloro substituents, make it an attractive component for creating molecules with enhanced biological activity and metabolic stability. While its electron-deficient nature requires carefully optimized reaction conditions to overcome challenges like protodeboronation, the Suzuki-Miyaura cross-coupling protocols detailed herein provide a reliable and effective pathway for its incorporation. By understanding the causality behind each experimental step, researchers can successfully leverage this reagent to construct novel biaryl and heteroaryl-aryl structures, accelerating the discovery and development of next-generation crop protection agents.

References

Application Notes and Protocols for 4-Chloro-2,6-difluorophenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorination in Advanced Materials

In the landscape of materials science, the precise tuning of molecular properties is paramount to achieving desired functionalities. 4-Chloro-2,6-difluorophenylboronic acid emerges as a compelling building block for the synthesis of novel organic materials for electronic applications. Its unique trifunctional substitution pattern—featuring a reactive boronic acid group for carbon-carbon bond formation and the synergistic electron-withdrawing effects of two fluorine atoms and a chlorine atom—offers a powerful tool for molecular engineers.

The strategic incorporation of fluorine atoms into organic semiconductor frameworks is a well-established strategy to enhance material performance. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of a molecule, which is crucial for improving charge injection and transport in electronic devices. Furthermore, the strength of the C-F bond often imparts greater thermal and oxidative stability to the resulting materials, a critical factor for the longevity of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The additional presence of a chlorine atom provides another site for potential functionalization or can be used to fine-tune the electronic properties of the molecule.

This technical guide provides a comprehensive overview of the potential applications of this compound in materials science. While direct literature examples of its use in OLEDs, OFETs, and OPVs are limited, this document presents well-reasoned, hypothetical applications and detailed experimental protocols based on established chemistries of analogous fluorinated phenylboronic acids. These notes are intended to serve as a foundational resource for researchers seeking to explore the untapped potential of this versatile building block.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound in materials synthesis lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful and versatile reaction enables the formation of carbon-carbon bonds between the 4-chloro-2,6-difluorophenyl moiety and various aryl or vinyl halides, providing access to a vast array of complex molecular architectures.[1] The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Miyaura_Coupling

Application in Organic Light-Emitting Diodes (OLEDs)

The introduction of the 4-chloro-2,6-difluorophenyl moiety into OLED materials can be a strategic approach to develop novel host materials, electron-transporting materials (ETMs), or hole-transporting materials (HTMs) with enhanced performance. The electron-withdrawing nature of this group can be leveraged to tune the frontier molecular orbital energy levels, facilitating efficient charge injection and transport, and improving the overall quantum efficiency of the device.

Hypothetical Synthesis of a Bipolar Host Material

A promising application is the synthesis of a bipolar host material incorporating both hole-transporting (e.g., carbazole) and electron-transporting (e.g., the 4-chloro-2,6-difluorophenyl group) units. This can lead to a more balanced charge distribution within the emissive layer, improving recombination efficiency.

Reaction Scheme:

Table 1: Potential Properties of a 4-Chloro-2,6-difluorophenyl-functionalized Carbazole Host Material

PropertyAnticipated ValueRationale
HOMO Level ~ -5.8 eVThe carbazole moiety typically imparts a deep HOMO level, beneficial for hole injection from common anodes.
LUMO Level ~ -2.7 eVThe electron-withdrawing 4-chloro-2,6-difluorophenyl group is expected to lower the LUMO level, aiding electron injection.
Triplet Energy (ET) > 2.7 eVA high triplet energy is crucial for hosting blue phosphorescent emitters without energy back-transfer.
Glass Transition Temp. (Tg) > 120 °CThe rigid and bulky structure should lead to good morphological stability.
Experimental Protocol: Synthesis of a Carbazole-based Host Material

Materials:

  • 3,6-Dibromo-9-phenylcarbazole (1.0 eq)

  • This compound (2.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Tricyclohexylphosphine (PCy₃) (0.08 eq)

  • Potassium phosphate (K₃PO₄) (4.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 3,6-dibromo-9-phenylcarbazole, this compound, Pd₂(dba)₃, PCy₃, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and degassed water (e.g., 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir vigorously for 24 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

OLED_Workflow

Application in Organic Field-Effect Transistors (OFETs)

In the realm of OFETs, the introduction of the 4-chloro-2,6-difluorophenyl group into conjugated polymers can significantly impact their charge transport characteristics. The electron-withdrawing nature of this moiety can enhance the electron mobility in n-type or ambipolar OFETs.

Hypothetical Synthesis of a Donor-Acceptor Copolymer

A promising strategy involves the copolymerization of an electron-rich (donor) monomer with an electron-deficient (acceptor) monomer incorporating the 4-chloro-2,6-difluorophenyl unit. This can lead to polymers with low bandgaps and desirable charge transport properties.

Reaction Scheme:

Table 2: Anticipated Properties of a 4-Chloro-2,6-difluorophenyl-based D-A Copolymer for OFETs

PropertyTarget ValueRationale
Electron Mobility (µe) > 0.1 cm²/VsThe strong electron-accepting nature of the 4-chloro-2,6-difluorophenyl unit should promote efficient electron transport.
On/Off Ratio > 10⁶Good planarity and intermolecular packing are key to achieving a high on/off ratio.
Solution Processability HighAttachment of long alkyl chains to the donor monomer is crucial for solubility in common organic solvents.
Air Stability EnhancedThe lowered LUMO level is expected to improve resistance to oxidation.
Experimental Protocol: Synthesis of a Donor-Acceptor Copolymer

Materials:

  • Donor Monomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 eq)

  • Acceptor Monomer (synthesized by converting the dihalide precursor to a bis(pinacolato)diboron ester) (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

  • Potassium carbonate (2M aqueous solution)

  • Toluene (anhydrous)

  • Aliquat 336

Procedure:

  • In a Schlenk tube, dissolve the donor and acceptor monomers, Pd(PPh₃)₄, and a phase transfer catalyst like Aliquat 336 in anhydrous toluene.

  • Degas the mixture by bubbling with argon for 30 minutes.

  • Add the degassed 2M aqueous potassium carbonate solution.

  • Heat the mixture to 90 °C and stir vigorously under an argon atmosphere for 48-72 hours.

  • End-cap the polymer by adding a small amount of phenylboronic acid and continue stirring for 2 hours, followed by the addition of bromobenzene and another 2 hours of stirring.

  • Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer.

  • Filter the polymer and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Dissolve the final polymer in chloroform and re-precipitate in methanol.

  • Collect the fibrous polymer by filtration and dry it under vacuum.

  • Characterize the polymer by ¹H NMR, gel permeation chromatography (GPC) for molecular weight determination, and UV-Vis spectroscopy.

Application in Organic Photovoltaics (OPVs)

For OPV applications, the 4-chloro-2,6-difluorophenyl group can be incorporated into either the donor or acceptor material to tune the energy levels for efficient charge separation at the donor-acceptor interface. Its electron-withdrawing character makes it particularly suitable for designing novel non-fullerene acceptors or for modifying donor polymers to achieve deeper HOMO levels, leading to higher open-circuit voltages (Voc).

Hypothetical Synthesis of a Polymer Donor

By copolymerizing a monomer containing the 4-chloro-2,6-difluorophenyl unit with a strongly electron-donating monomer, a polymer with a low HOMO level and a broad absorption spectrum can be synthesized.

Reaction Scheme:

Table 3: Projected Properties of an OPV Polymer Donor Incorporating the 4-Chloro-2,6-difluorophenyl Moiety

PropertyDesired OutcomeRationale
HOMO Level -5.4 to -5.6 eVA deeper HOMO level aligns better with the LUMO of common fullerene or non-fullerene acceptors, maximizing Voc.
Optical Bandgap (Eg) 1.6 - 1.9 eVA lower bandgap allows for broader absorption of the solar spectrum, increasing the short-circuit current (Jsc).
Morphology in Blend Favorable nanoscale phase separationProper morphology with a fullerene or non-fullerene acceptor is crucial for efficient exciton dissociation and charge transport.
Power Conversion Efficiency (PCE) > 10% (in optimized devices)A combination of high Voc, Jsc, and fill factor (FF) is targeted.
Experimental Protocol: OPV Device Fabrication and Characterization

Materials:

  • Synthesized polymer donor

  • Acceptor (e.g., PC₇₁BM or a non-fullerene acceptor)

  • Chlorobenzene or other suitable organic solvent

  • PEDOT:PSS (for hole transport layer)

  • Calcium or Lithium Fluoride (for electron transport layer)

  • Aluminum (for cathode)

  • ITO-coated glass substrates

Procedure:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Treat the substrates with UV-ozone for 15 minutes.

  • Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal at 150 °C for 15 minutes in a nitrogen-filled glovebox.

  • Prepare a blend solution of the polymer donor and the acceptor in a suitable solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 1:1.5).

  • Spin-coat the active layer onto the PEDOT:PSS layer inside the glovebox.

  • Anneal the active layer at an optimized temperature to improve morphology.

  • Deposit the electron transport layer (e.g., Ca or LiF) and the aluminum cathode by thermal evaporation under high vacuum (< 10⁻⁶ Torr).

  • Encapsulate the device to prevent degradation from air and moisture.

  • Characterize the device performance by measuring the current density-voltage (J-V) characteristics under simulated AM1.5G solar illumination (100 mW/cm²).

OPV_Process

Application as a Chemical Sensor

Boronic acids are known to interact with fluoride ions, leading to changes in their electronic and photophysical properties.[2][3][4][5] This interaction can be exploited to design fluorescent chemosensors for fluoride detection. The this compound, with its electron-deficient aromatic ring, is an excellent candidate for this application.

Design of a Fluorescent Fluoride Chemosensor

A fluorescent chemosensor can be designed by coupling this compound to a fluorophore, such as pyrene. In the absence of fluoride, the boronic acid can act as a quencher of the pyrene fluorescence through a photoinduced electron transfer (PET) mechanism. Upon binding of fluoride to the boron center, the PET process is inhibited, leading to a "turn-on" of the fluorescence.

Reaction Scheme:

Table 4: Expected Performance of a Pyrene-based Fluoride Sensor

ParameterAnticipated ResultMechanism
Fluorescence Response "Turn-on" upon addition of F⁻Inhibition of PET from the fluorophore to the boronic acid moiety.
Selectivity High for F⁻ over other anions (Cl⁻, Br⁻, I⁻)The strong B-F bond formation is highly specific.
Detection Limit Micromolar rangeThe high quantum yield of pyrene and efficient PET quenching should lead to a sensitive response.
Solvent Organic or mixed aqueous-organic mediaThe solubility of the sensor will dictate the appropriate solvent system.
Experimental Protocol: Synthesis and Evaluation of a Fluoride Sensor

Materials:

  • 1-Bromopyrene (1.0 eq)

  • This compound (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Tetrabutylammonium fluoride (TBAF) solution

  • Other tetrabutylammonium salts (TBACl, TBABr, TBAI) for selectivity studies

Procedure (Synthesis):

  • Follow a similar Suzuki coupling protocol as described for the OLED host material, using 1-bromopyrene as the aryl halide.

  • Purify the product by column chromatography to obtain the pyrene-functionalized boronic acid sensor.

  • Characterize the sensor molecule by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

Procedure (Fluoride Sensing):

  • Prepare a stock solution of the sensor in a suitable solvent (e.g., acetonitrile).

  • Prepare solutions of TBAF and other anions in the same solvent.

  • In a cuvette, place a dilute solution of the sensor and record its fluorescence spectrum.

  • Titrate the sensor solution with increasing concentrations of the TBAF solution, recording the fluorescence spectrum after each addition.

  • Observe the change in fluorescence intensity as a function of fluoride concentration.

  • Perform control experiments with other anions to evaluate the selectivity of the sensor.

Conclusion

This compound represents a promising, yet underexplored, building block for the creation of high-performance organic materials for a range of applications in materials science. The synthetic protocols and hypothetical applications detailed in this guide provide a solid foundation for researchers to begin investigating the potential of this versatile compound. The strategic combination of a reactive boronic acid moiety with the strong electron-withdrawing properties of the chloro- and difluoro-substituents offers a rich design space for the next generation of organic electronic materials.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note delves into the specific use of 4-Chloro-2,6-difluorophenylboronic acid as a building block in these reactions. The incorporation of the 4-chloro-2,6-difluorophenyl moiety is of significant interest in medicinal chemistry and materials science. The fluorine atoms can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability, while the chlorine atom provides an additional vector for further functionalization.

However, electron-deficient boronic acids, such as this compound, can present unique challenges in Suzuki-Miyaura couplings. These substrates may exhibit reduced reactivity and a higher propensity for side reactions like protodeboronation under standard conditions. Therefore, meticulous optimization of reaction parameters—including the choice of catalyst, ligand, base, and solvent—is paramount to achieving high yields and product purity. This guide provides a comprehensive overview of the mechanistic considerations, recommended reaction conditions, detailed experimental protocols, and troubleshooting strategies for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.

Mechanistic Insights: Overcoming the Challenges of Electron-Deficient Coupling Partners

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate. For aryl chlorides, this step is often the rate-limiting step due to the strong C-Cl bond. The use of electron-rich and bulky phosphine ligands is crucial to facilitate this process.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The choice of base is critical, as it must be strong enough to promote transmetalation without causing significant protodeboronation of the electron-deficient boronic acid.[3]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The electron-withdrawing nature of the two fluorine atoms and the chlorine atom on this compound makes the boron center more electrophilic and the boronic acid more acidic. This can slow down the transmetalation step and increase the likelihood of protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom. To mitigate these challenges, the selection of an appropriate catalytic system is essential. Modern palladium precatalysts, particularly those featuring bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands), have proven highly effective for the coupling of challenging substrates, including electron-deficient boronic acids and unreactive aryl chlorides.[]

Recommended Reaction Components and Conditions

The successful coupling of this compound is highly dependent on the judicious selection of the catalyst system and reaction parameters. Below is a summary of recommended components based on established protocols for similar electron-deficient boronic acids.[3]

ComponentRecommendationRationale
Palladium Precatalyst XPhos Pd G2, Pd(dppf)Cl₂, Pd₂(dba)₃These precatalysts are air-stable and efficiently generate the active Pd(0) species in situ. XPhos Pd G2 is particularly effective for coupling aryl chlorides.[2]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands accelerate both oxidative addition of aryl chlorides and reductive elimination, leading to higher turnover numbers.[2]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong inorganic bases are generally required to activate the electron-deficient boronic acid for transmetalation. K₃PO₄ is often a good starting point.[2]
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂O (typically in a 4:1 to 10:1 ratio)Aprotic polar solvents in combination with water are commonly used. Water aids in the dissolution of the base and facilitates the formation of the active boronate species.
Temperature 80-110 °CElevated temperatures are often necessary to drive the reaction to completion, especially when using less reactive aryl chlorides.
Atmosphere Inert (Argon or Nitrogen)It is crucial to exclude oxygen, which can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, as well as promote homocoupling of the boronic acid.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a general guideline for the palladium-catalyzed Suzuki coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)[5]

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (degassed, 4:1 v/v)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

  • Add the degassed 1,4-dioxane and water solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Optimized Procedure for Coupling with Aryl Chlorides

This protocol outlines a procedure for the more challenging coupling of this compound with aryl chlorides, which often requires a more active catalytic system.[2]

Materials:

  • This compound (1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • XPhos Pd G2 (2nd Generation Buchwald Precatalyst) (2 mol%)[]

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv.)

  • Anhydrous 1,4-Dioxane (degassed)

  • Oven-dried Schlenk tube or reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 equiv.), this compound (1.5 equiv.), potassium phosphate (3.0 equiv.), and XPhos Pd G2 to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous, degassed 1,4-dioxane to the tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualization of the Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: Aryl Halide Boronic Acid Base Pd Precatalyst/Ligand solvent Add Degassed Solvent reagents->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Cool & Quench monitor->quench Upon Completion extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolate Pure Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poorly degassed solvent- Use a fresh batch of catalyst and ligand.- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature in increments.- Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
Significant Protodeboronation - Base is too strong or reaction time is too long- Presence of excess water- Use a milder base (e.g., K₂CO₃) or reduce the reaction time.- Use anhydrous solvents or a lower proportion of water in the solvent mixture.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction to Pd(0)- Ensure rigorous exclusion of oxygen from the reaction.- Consider using a Pd(0) source (e.g., Pd₂(dba)₃) or a more efficient precatalyst system.
Dehalogenation of Aryl Halide - Presence of water and base can lead to hydrodehalogenation- Use anhydrous conditions if possible.- Optimize the base and temperature to favor the cross-coupling pathway.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable fluorinated biaryl compounds. While the electron-deficient nature of this substrate requires careful consideration of the reaction conditions, the use of modern palladium catalysts with bulky, electron-rich phosphine ligands, in combination with appropriate bases and solvents, can lead to high yields of the desired products. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 4-Chloro-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, when using 4-chloro-2,6-difluorophenylboronic acid. This substrate, characterized by its electron-deficient nature and steric hindrance, presents a unique set of obstacles that require a nuanced and well-informed approach to reaction optimization.

This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to address common issues. The guidance herein is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding Suzuki coupling with challenging substrates.

Q1: Why is this compound considered a "challenging" substrate for Suzuki coupling?

A1: The difficulty with this boronic acid arises from a combination of electronic and steric factors. The presence of three electron-withdrawing groups (one chlorine and two fluorine atoms) makes the boronic acid less nucleophilic, which can significantly slow down the transmetalation step of the catalytic cycle.[1][2] Additionally, the two fluorine atoms in the ortho positions create considerable steric hindrance around the boron center, which can impede the approach of the palladium catalyst.[1][3]

Q2: My reaction has stalled, and I'm observing the formation of 1,3-difluorobenzene. What is happening?

A2: The formation of 1,3-difluorobenzene is a classic indicator of protodeboronation. This is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[4][5] This process consumes your starting material and reduces the overall yield of the desired cross-coupled product. Electron-deficient boronic acids can be particularly susceptible to this decomposition pathway, which is often promoted by the presence of a base and a proton source (like water).[4][6]

Q3: I see a black precipitate forming in my reaction flask. Is this normal?

A3: The black precipitate is likely palladium black, which is composed of agglomerated palladium nanoparticles.[7] While its appearance is common in many successful Suzuki couplings, extensive and rapid precipitation early in the reaction often signals catalyst deactivation.[7] This agglomeration reduces the number of active catalytic sites, leading to a lower reaction rate and incomplete conversion.

Q4: My aryl chloride coupling partner is unreactive. What is the likely issue?

A4: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger carbon-chlorine bond.[8][9] The oxidative addition of palladium to this bond is a critical and often rate-limiting step in the catalytic cycle.[7][10] To overcome this, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are typically required to facilitate this challenging step.[1][7]

II. Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section provides a systematic approach to troubleshooting low yields, categorized by common symptoms observed during the reaction.

Symptom 1: Low Conversion of Starting Materials

If you observe a significant amount of unreacted starting materials, the issue likely lies with the fundamental reactivity of your system.

Root Cause Analysis:
  • Insufficient Catalyst Activity: The chosen catalyst system may not be potent enough to overcome the high activation energy associated with either the oxidative addition to the aryl chloride or the transmetalation with the electron-deficient boronic acid.[1][7]

  • Steric Hindrance: The steric bulk from the ortho-fluorine atoms on the boronic acid and any substituents on your coupling partner can physically block the catalyst from accessing the reactive sites.[3][11]

Troubleshooting Workflow: Enhancing Catalyst Performance and Overcoming Steric Hindrance

dot graph TD { A[Low Conversion] --> B{Is the Catalyst System Optimized?}; B -- No --> C[Switch to a More Active Catalyst System]; B -- Yes --> D{Is Steric Hindrance a Major Factor?}; C --> E[Use Bulky, Electron-Rich Ligands]; C --> F[Employ a Modern Pre-catalyst]; E --> G[Example: Buchwald-type Biarylphosphine Ligands]; F --> H[Example: G3/G4 Buchwald Pre-catalysts]; D -- Yes --> I[Increase Reaction Temperature]; D -- No --> J[Re-evaluate Base and Solvent]; I --> K[Use High-Boiling Point Solvents]; J --> L[Consider a Stronger, Non-nucleophilic Base]; subgraph "Catalyst and Ligand Selection" G; H; end subgraph "Reaction Conditions" K; L; end }

caption: "Decision tree for addressing low conversion."

Recommended Actions & Protocols:

1. Enhance Catalyst and Ligand Selection:

For challenging couplings involving both electron-deficient and sterically hindered partners, standard ligands like PPh₃ are often inadequate.[9] Switching to a more robust system is crucial.

  • Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][12] These ligands promote both the oxidative addition and the subsequent reductive elimination steps.[13]

  • Modern Pre-catalysts: Utilizing pre-formed palladium pre-catalysts, such as the G3 or G4 Buchwald pre-catalysts, can ensure the efficient in-situ generation of the active Pd(0) species.[14]

Ligand TypeKey AdvantagesRecommended For
Buchwald Ligands (e.g., XPhos, SPhos) High activity for aryl chlorides, promotes fast reductive elimination.Sterically hindered and electron-deficient substrates.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form stable palladium complexes.Overcoming steric hindrance and coupling with aryl chlorides.

2. Optimize Reaction Conditions:

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barriers. High-boiling point solvents like dioxane, toluene, or DMF may be required.[1]

  • Stronger, Non-nucleophilic Bases: A strong base is often necessary to facilitate the transmetalation step.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to promote the reaction without causing significant side reactions.[8]

Symptom 2: Significant Protodeboronation

The presence of 1,3-difluorobenzene as a major byproduct is a clear indication that protodeboronation is outcompeting your desired coupling reaction.

Root Cause Analysis:
  • Reaction Kinetics: If the rate of the Suzuki coupling is slow, the boronic acid is exposed to the basic, aqueous conditions for an extended period, increasing the likelihood of protodeboronation.[4][5]

  • Water Content: The presence of water, often in conjunction with a strong base, provides the proton source for the cleavage of the C-B bond.[15]

Troubleshooting Workflow: Mitigating Protodeboronation

dot graph TD { A[High Protodeboronation] --> B{Is the Reaction Sluggish?}; B -- Yes --> C[Accelerate the Catalytic Cycle]; B -- No --> D{Is Water Content Optimized?}; C --> E[Use a Highly Active Catalyst/Ligand System]; E --> F[e.g., XPhos Pd G3 Pre-catalyst]; D -- Yes --> G[Consider Anhydrous Conditions]; D -- No --> H[Minimize Water in Solvents and Reagents]; G --> I[Use Anhydrous Solvents and Bases]; I --> J[e.g., Anhydrous Dioxane and CsF]; subgraph "Kinetic Control" F; end subgraph "Condition Control" J; end }

caption: "Strategy for minimizing protodeboronation."

Recommended Actions & Protocols:

1. Accelerate the Desired Reaction:

The most effective way to combat protodeboronation is to ensure the Suzuki coupling proceeds at a much faster rate.

  • Highly Active Catalysts: Employing a highly active catalyst system, such as an XPhos-ligated palladium pre-catalyst, can significantly accelerate the cross-coupling, thereby minimizing the time the boronic acid is susceptible to decomposition.[16]

2. Control the Reaction Environment:

  • Minimize Water: While some water is often beneficial for Suzuki couplings, excessive amounts can promote protodeboronation. Using a carefully controlled amount of water or switching to anhydrous conditions may be necessary.[17]

  • Alternative Boron Reagents: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol boronate) or an organotrifluoroborate salt. These reagents often exhibit greater stability and can release the boronic acid slowly under the reaction conditions.[15]

Boron ReagentStabilityKey Feature
Boronic AcidVariableStandard reagent, but can be prone to protodeboronation.
Boronate EsterHighMore stable, can be used in anhydrous conditions.
OrganotrifluoroborateVery HighHighly stable, slow release of the boronic acid.
Symptom 3: Catalyst Deactivation

The premature formation of palladium black and a stalled reaction are strong indicators of catalyst deactivation.

Root Cause Analysis:
  • Ligand Dissociation: At elevated temperatures, the phosphine ligand can dissociate from the palladium center, leading to the formation of unstable, ligandless palladium species that quickly agglomerate into inactive palladium black.

  • Impurities: Trace impurities in solvents or starting materials can act as catalyst poisons.[7]

Troubleshooting Workflow: Maintaining Catalyst Stability

dot graph TD { A[Catalyst Deactivation] --> B{Is Palladium Black Forming Rapidly?}; B -- Yes --> C[Improve Ligand Stability and Concentration]; B -- No --> D{Are Reagents and Solvents Pure?}; C --> E[Use a Higher Ligand-to-Palladium Ratio]; C --> F[Employ Chelating or Bulky Ligands]; D -- Yes --> G[Re-evaluate Reaction Temperature]; D -- No --> H[Purify all Reagents and Solvents]; G --> I[Use the Lowest Effective Temperature]; subgraph "Ligand Optimization" E; F; end subgraph "Purity and Conditions" H; I; end }

caption: "Approach to prevent catalyst deactivation."

Recommended Actions & Protocols:

1. Ensure Ligand Efficacy:

  • Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can help maintain a saturated coordination sphere around the palladium center, preventing agglomeration.

  • Robust Ligands: Use bulky, electron-rich ligands that form strong bonds with the palladium center, reducing the likelihood of dissociation.[12]

2. Maintain a Clean Reaction Environment:

  • High-Purity Reagents: Use high-purity solvents and reagents to avoid introducing catalyst poisons.

  • Degassing: Thoroughly degas all solvents to remove oxygen, which can contribute to catalyst decomposition and promote the unwanted homocoupling of the boronic acid.[1]

III. Experimental Protocols

The following are starting-point protocols for the Suzuki coupling of this compound with a generic aryl chloride. Optimization will be necessary for specific substrates.

Protocol 1: General Screening Conditions with a Buchwald Ligand

This protocol is a robust starting point for challenging aryl chlorides.

Reagents & Equipment:

  • This compound (1.2 equivalents)

  • Aryl Chloride (1.0 equivalent)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equivalents)

  • Anhydrous Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl chloride, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (e.g., 4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Activity Conditions with a Pre-catalyst

This protocol is designed for particularly unreactive substrates or when protodeboronation is a significant issue.

Reagents & Equipment:

  • This compound (1.5 equivalents)

  • Aryl Chloride (1.0 equivalent)

  • XPhos Pd G3 Pre-catalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equivalents)

  • Anhydrous Dioxane

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the aryl chloride, this compound, K₃PO₄, and the XPhos Pd G3 pre-catalyst to a dry Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed dioxane via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the aryl chloride. Stir vigorously.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. Reactions with highly active pre-catalysts can be complete in as little as 30 minutes.

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1.

IV. References

  • BenchChem. (2025). Technical Support Center: Protodeboronation in Suzuki Reactions. --INVALID-LINK--

  • Vallee, D. (Ed.). (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. --INVALID-LINK--

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.

  • ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. --INVALID-LINK--

  • Wikipedia. (2023). Protodeboronation. --INVALID-LINK--

  • Kottke, T., & Schaub, T. (2011). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Helvetica Chimica Acta, 94(11), 2155-2165.

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?--INVALID-LINK--

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 138(30), 9675–9685.

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. --INVALID-LINK--

  • Royal Society of Chemistry. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. --INVALID-LINK--

  • ACS Publications. (2005). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--

  • BenchChem. (2025). Application Note: Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of 2-Benzofurylboronic Acid. --INVALID-LINK--

  • ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions. --INVALID-LINK--

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. --INVALID-LINK--

  • National Institutes of Health. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. --INVALID-LINK--

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. --INVALID-LINK--

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... --INVALID-LINK--

  • ACS Publications. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. --INVALID-LINK--

  • ACS Publications. (2000). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. --INVALID-LINK--

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?--INVALID-LINK--

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. --INVALID-LINK--

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. --INVALID-LINK--

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?--INVALID-LINK--

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?--INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. --INVALID-LINK--

  • BenchChem. (2025). Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. --INVALID-LINK--

  • MDPI. (2020). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. --INVALID-LINK--

References

Technical Support Center: 4-Chloro-2,6-difluorophenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-Chloro-2,6-difluorophenylboronic acid. This resource is designed to provide in-depth technical guidance and troubleshooting advice for researchers utilizing this versatile reagent in cross-coupling reactions. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the success of your synthetic endeavors.

Introduction: The Utility and Challenges of a Key Building Block

This compound is a valuable building block in medicinal chemistry and materials science, enabling the introduction of the 4-chloro-2,6-difluorophenyl moiety into a wide range of organic molecules. The presence of the ortho-difluoro substitution pattern can impart unique conformational constraints and electronic properties, while the chloro group provides a handle for further functionalization. However, the electron-deficient nature of this boronic acid, a consequence of the inductive effect of the three halogen substituents, renders it susceptible to several side reactions during cross-coupling, primarily protodeboronation and homocoupling. This guide will provide a comprehensive overview of these side reactions and practical strategies to mitigate them.

Major Side Reactions and Their Mechanisms

Understanding the mechanistic underpinnings of the common side reactions is crucial for developing effective troubleshooting and optimization strategies.

Protodeboronation: The Unwanted Protonolysis

Protodeboronation is the most prevalent side reaction for electron-deficient arylboronic acids, involving the cleavage of the C–B bond and its replacement with a C–H bond.[1] This leads to the formation of 1-chloro-3,5-difluorobenzene, consuming the boronic acid and reducing the yield of the desired cross-coupled product.

Mechanism: The generally accepted mechanism for base-mediated protodeboronation involves the formation of a boronate species, which is then protonated, leading to the cleavage of the C–B bond.[1] The rate of protodeboronation is highly dependent on the reaction conditions, particularly the nature of the base, the solvent, and the temperature.

Homocoupling: Dimerization of the Boronic Acid

Homocoupling results in the formation of a symmetrical biaryl, in this case, 4,4'-dichloro-2,2',6,6'-tetrafluorobiphenyl. This side reaction consumes two equivalents of the boronic acid and can complicate the purification of the desired product.

Mechanism: The mechanism of homocoupling is often linked to the presence of oxygen in the reaction mixture. Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common issues encountered when using this compound in cross-coupling reactions.

Q1: My reaction is showing low conversion of the starting aryl halide, and I'm observing a significant amount of 1-chloro-3,5-difluorobenzene by GC-MS. What is the likely cause and how can I fix it?

A1: The formation of 1-chloro-3,5-difluorobenzene is a clear indication of protodeboronation. This is a common issue with electron-deficient boronic acids like this compound, especially under harsh reaction conditions.

  • Probable Cause:

    • Strong Base: Strong bases, particularly hydroxides, can accelerate the rate of protodeboronation.

    • High Temperature: Elevated temperatures increase the rate of both the desired reaction and the protodeboronation side reaction.

    • Presence of Water: Water can act as a proton source for the protonolysis of the C-B bond.

  • Troubleshooting Steps:

    • Switch to a Milder Base: Replace strong bases like NaOH or KOH with milder inorganic bases such as K₃PO₄ or Cs₂CO₃. These bases are often effective in promoting the Suzuki-Miyaura coupling while minimizing protodeboronation.

    • Lower the Reaction Temperature: If possible, reduce the reaction temperature. You may need to screen different catalyst/ligand systems to find one that is active at a lower temperature.

    • Use Anhydrous Conditions: Ensure your solvents and reagents are anhydrous. If the reaction requires an aqueous base, use the minimum amount necessary and consider a biphasic system.

    • Convert to a More Stable Boronate Ester: Consider converting the boronic acid to its pinacol ester or MIDA boronate derivative. These are generally more stable and can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.

Q2: I'm observing a significant amount of the homocoupled dimer of my boronic acid in the reaction mixture. What is causing this and how can I prevent it?

A2: The formation of the homocoupled product is typically a sign of issues with the catalytic cycle, often related to the presence of oxygen or the nature of the palladium catalyst.

  • Probable Cause:

    • Oxygen in the Reaction Mixture: Oxygen can lead to the oxidation of the Pd(0) catalyst, which can then promote homocoupling.

    • Inefficient Reductive Elimination: If the reductive elimination of the desired product is slow, the palladium intermediate may be more prone to side reactions, including those leading to homocoupling.

  • Troubleshooting Steps:

    • Thoroughly Degas Solvents: Ensure all solvents are rigorously degassed by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.

    • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.

    • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source can sometimes be beneficial, although many Pd(II) pre-catalysts are readily reduced in situ.

    • Optimize the Ligand: The choice of ligand can significantly influence the rate of reductive elimination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups, can often accelerate this step and suppress homocoupling.

Q3: My cross-coupling reaction is sluggish and requires long reaction times, leading to significant decomposition of the boronic acid. How can I improve the reaction rate?

A3: A slow reaction rate increases the exposure of the sensitive boronic acid to the reaction conditions, exacerbating side reactions.

  • Probable Cause:

    • Inactive Catalyst: The chosen palladium catalyst and ligand may not be active enough for the specific substrates.

    • Poor Solubility: The reagents may not be fully dissolved in the chosen solvent system.

    • Inefficient Transmetalation: The transfer of the aryl group from the boron to the palladium center may be the rate-limiting step.

  • Troubleshooting Steps:

    • Screen Catalysts and Ligands: Test a variety of palladium pre-catalysts and phosphine ligands. For electron-deficient boronic acids and potentially challenging aryl halides, more advanced catalyst systems are often required.

    • Optimize the Solvent System: Choose a solvent system in which all reagents are soluble at the reaction temperature. A mixture of a polar aprotic solvent (e.g., dioxane, THF, or DMF) and water is often effective.

    • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes improve the reaction rate.

    • Consider a Different Coupling Partner: If possible, consider reversing the coupling partners, i.e., using the corresponding aryl halide and boronic acid of the other coupling partner.

Optimization Strategies & Recommended Protocols

To minimize side reactions and maximize the yield of the desired product, careful optimization of the reaction conditions is essential.

Key Parameters for Optimization
ParameterRecommendation for this compoundRationale
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(II)-phosphine complexesThese are common and effective pre-catalysts that are readily reduced in situ to the active Pd(0) species.
Ligand Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos)These ligands promote both oxidative addition and reductive elimination, accelerating the catalytic cycle and minimizing side reactions.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Milder bases are preferred to minimize protodeboronation. The choice of base can also influence the rate of transmetalation.
Solvent Anhydrous polar aprotic solvents (e.g., 1,4-dioxane, THF, CPME) or biphasic mixtures (e.g., toluene/water, dioxane/water)The solvent should ensure solubility of all components and be compatible with the chosen base. Anhydrous conditions are often beneficial.
Temperature 80-110 °C (start with lower temperatures and increase if necessary)Lower temperatures can help to suppress protodeboronation. More active catalyst systems may allow for lower reaction temperatures.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxygen-mediated side reactions, particularly homocoupling.
Recommended Starting Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Magnetic stir bar

  • Schlenk flask or sealed vial

Procedure:

  • To a dry Schlenk flask or vial containing a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask/vial and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for the required time (monitor by TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing side reactions of protodeboronation and homocoupling.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Regeneration caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: The desired catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)3- Ar-B(OH)3- Ar-B(OH)2->Ar-B(OH)3- Base Ar-H Ar-H Ar-B(OH)3-->Ar-H H+ Source (e.g., H2O) Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) O2 Ar-Pd(II)-Ar Ar-Pd(II)-Ar Pd(II)->Ar-Pd(II)-Ar 2 x Ar-B(OH)2 Ar-Ar Ar-Ar Ar-Pd(II)-Ar->Ar-Ar Reductive Elimination caption Figure 2: Major Side Reaction Pathways.

Caption: Mechanisms of protodeboronation and homocoupling side reactions.

References

Removing boron impurities from Suzuki coupling with 4-Chloro-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removing Boron Impurities from Suzuki Coupling with 4-Chloro-2,6-difluorophenylboronic acid

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the purification of Suzuki-Miyaura coupling reaction products, specifically when dealing with residual impurities from this compound. The electron-withdrawing nature of the fluoro- and chloro-substituents on this particular boronic acid presents unique challenges, including an increased propensity for side reactions, which this guide will address.

Troubleshooting Guide

This section tackles specific, common issues encountered during the workup and purification of Suzuki coupling reactions involving this compound.

Question: My post-reaction NMR spectrum shows significant unreacted this compound. How can I remove it?

Answer:

This is a very common issue. The acidic nature of the boronic acid functional group provides the primary handle for its removal. A standard aqueous workup with a basic solution is the first and most effective method to try.

Causality: Boronic acids are Lewis acids that react with basic solutions (e.g., sodium hydroxide, sodium carbonate) to form water-soluble boronate salts. These salts partition into the aqueous phase during a liquid-liquid extraction, while the desired, typically less polar, biaryl product remains in the organic phase.

Protocol 1: Basic Aqueous Extraction
  • Reaction Quench: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an appropriate organic solvent in which your product is soluble (e.g., Ethyl Acetate, Dichloromethane).

  • Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1-2 M aqueous solution of NaOH or K₂CO₃.[1] It is recommended to perform this wash two to three times to ensure complete removal.

  • Phase Separation: Separate the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purity Check: Analyze a small sample of the crude product by NMR or LC-MS to confirm the removal of the boronic acid.

If the basic wash is ineffective , it may be due to emulsion formation or poor partitioning. In this case, or for achieving higher purity, using a scavenger resin is the recommended next step.

Question: A standard basic wash failed to remove all boron-containing impurities. What is my next best option?

Answer:

When standard extraction fails, a more targeted approach using scavenger resins is highly effective. These are solid-supported reagents designed to covalently bind and remove specific types of molecules from solution.[2] For boronic acids, scavengers with diol functionalities are particularly potent.

Causality: Boronic acids react with diols to form stable, five-membered cyclic boronate esters. When the diol is immobilized on a solid support (like silica or polystyrene), the boronic acid becomes trapped on the resin, which can then be easily removed by simple filtration. Resins functionalized with diethanolamine (DEAM) or other diols are ideal for this purpose.[3][4][5][6]

Protocol 2: Boronic Acid Scavenging with DEAM Resin
  • Dissolve Crude Product: Dissolve your crude product in a suitable organic solvent (e.g., THF, DCM).

  • Add Scavenger Resin: Add a silica-supported diol or DEAM resin (typically 2-4 equivalents relative to the excess boronic acid).

  • Agitate: Gently agitate the mixture at room temperature. The reaction time can vary from 1 to 16 hours. Monitor the removal of the boronic acid from the solution by TLC or LC-MS.

  • Filter: Once the scavenging is complete, filter the mixture to remove the resin.

  • Rinse and Concentrate: Rinse the resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.

Below is a diagram illustrating the general workflow for a Suzuki coupling reaction followed by purification choices.

G cluster_reaction Suzuki Coupling Reaction cluster_purification Purification A Aryl Halide + This compound C Reaction Mixture (Product + Impurities) A->C Heat B Pd Catalyst + Base + Solvent B->C D Basic Aqueous Wash C->D Initial Workup G Recrystallization C->G E Scavenger Resin D->E Unsuccessful H Pure Product D->H Successful F Column Chromatography E->F Unsuccessful E->H Successful F->H G->H

Caption: General workflow for Suzuki coupling and subsequent purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing side products in a Suzuki reaction?

Besides unreacted starting material, two common boron-related side products are boronic acid homocoupling products and boroxines.

  • Homocoupling Products: This is the coupling of two boronic acid molecules to form a symmetrical biaryl.[7] This side reaction is often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture.[8][9]

  • Boroxines: These are cyclic anhydrides formed from the dehydration of three boronic acid molecules. While they are typically in equilibrium with the boronic acid under reaction conditions, they can complicate purification.

Thoroughly degassing the reaction mixture before adding the catalyst and maintaining an inert atmosphere (Argon or Nitrogen) can help minimize the formation of homocoupling products.[7]

Q2: The specified boronic acid seems prone to decomposition. What is protodeboronation and how can I avoid it?

Protodeboronation is a critical side reaction where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying the boronic acid.[9][10] Aryl boronic acids with electron-withdrawing groups, such as the two fluorine atoms in this compound, are particularly susceptible to this decomposition pathway, which is often accelerated by the basic conditions of the Suzuki coupling.[11]

Mitigation Strategies:

  • Use Milder Bases: Employ weaker bases like K₃PO₄ or K₂CO₃ instead of strong bases like NaOH or KOtBu.[11]

  • Optimize Reaction Time: Use a highly active catalyst system that allows for shorter reaction times or lower temperatures, minimizing the exposure of the boronic acid to destabilizing conditions.[11]

  • Use Boronate Esters: Consider using the corresponding pinacol boronate ester, which is generally more stable than the free boronic acid and less prone to protodeboronation.[9]

Q3: How do I choose the right purification strategy?

The optimal strategy depends on the scale of your reaction and the properties of your desired product. The following decision tree and table can help guide your choice.

G start Crude Reaction Mixture q1 Is the boronic acid the main impurity? start->q1 wash Perform Basic Aqueous Wash q1->wash Yes chromatography Perform Column Chromatography q1->chromatography No (Complex Mixture) q2 Is the product pure (by NMR/LCMS)? wash->q2 scavenger Use Boronic Acid Scavenger Resin q2->scavenger No end_pure Pure Product q2->end_pure Yes q3 Is the product pure? scavenger->q3 q3->chromatography No q3->end_pure Yes chromatography->end_pure

Caption: Decision tree for selecting a purification method.

Table 1: Comparison of Purification Methods
MethodPrincipleProsConsBest For
Aqueous Wash Forms a water-soluble boronate salt that partitions into the aqueous phase.[1]Fast, inexpensive, scalable.May not be fully effective; can lead to emulsions.Initial, large-scale purification.
Scavenger Resin Covalent capture of boronic acid onto a solid support via boronate ester formation.[2][4]High selectivity, simple filtration-based removal, good for automation.[2]Higher cost, requires agitation time.Removing trace to moderate amounts of boronic acid after initial workup.
Chromatography Differential partitioning of components between a stationary and mobile phase.Can separate complex mixtures and closely related impurities.Time-consuming, requires significant solvent, can be difficult for polar compounds on silica.[12]Final purification step or for complex mixtures with multiple byproducts.
Recrystallization Purification based on differences in solubility between the product and impurities.Potentially high purity, scalable.Requires finding a suitable solvent system; product loss is common.Crystalline solid products.
Q4: Column chromatography on silica gel is giving me problems. Are there any tips?

Boronic acids and highly polar biaryl products can be challenging to purify via standard silica gel chromatography.[12] They may streak or stick irreversibly to the acidic silica.

Tips for Chromatography:

  • Solvent System: If your product is polar, a standard Hexane/Ethyl Acetate system may not be effective. Consider using a more polar mobile phase, such as Dichloromethane/Methanol.[1]

  • Deactivate Silica: Sometimes, adding a small amount of a modifier to the eluent, like triethylamine (for basic products) or acetic acid (for acidic products), can improve peak shape.

  • Reversed-Phase: If normal-phase fails, reversed-phase chromatography (e.g., C18 silica) using solvents like Acetonitrile/Water or Methanol/Water can be very effective for polar compounds.[12][13]

References

Technical Support Center: Improving the Reaction Rate of 4-Chloro-2,6-difluorophenylboronic acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Coupling 4-Chloro-2,6-difluorophenylboronic acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the reactivity of the substrates can vary significantly, and this compound presents a unique set of challenges for researchers. The presence of two ortho-fluorine atoms introduces significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. [1]Furthermore, the electron-withdrawing nature of the fluorine and chlorine atoms deactivates the aryl ring, making oxidative addition of the chloro-coupling partner more difficult.

A primary competing reaction that plagues the use of this substrate is protodeboronation, the undesired cleavage of the carbon-boron bond, which is often accelerated under the basic conditions required for the Suzuki coupling. [2]This guide provides a comprehensive troubleshooting framework and optimized protocols to help you navigate these challenges and achieve higher reaction rates and yields.

Troubleshooting Guide (FAQ)

This section addresses common issues encountered when using this compound in Suzuki-Miyaura coupling reactions.

Q1: My reaction is showing low or no conversion. What are the likely causes?

A1: Low or no conversion when using this compound can stem from several factors, primarily related to the challenging nature of the substrate and the coupling partner.

  • Catalyst Inactivity: The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure that the reaction conditions are suitable for its reduction to Pd(0). Inefficient reduction can lead to a low concentration of the active catalyst.

  • Slow Oxidative Addition: The 4-chloro substituent on your coupling partner is an electron-withdrawing group, which can make the C-Cl bond less susceptible to oxidative addition by the Pd(0) catalyst. This is often the rate-limiting step in the coupling of aryl chlorides. [3]* Protodeboronation of the Boronic Acid: As mentioned, 2,6-difluorophenylboronic acids are highly susceptible to protodeboronation, especially under basic conditions and at elevated temperatures. [4][5]This side reaction consumes your starting material and reduces the overall yield.

  • Steric Hindrance: The two ortho-fluorine atoms on the boronic acid create significant steric bulk, which can hinder the approach of the palladium complex during the transmetalation step. [1] Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered and deactivated substrates. Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that can facilitate the challenging oxidative addition and transmetalation steps. [6]Consider using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active catalyst.

  • Base Selection: The choice of base is a delicate balance. A base is required to activate the boronic acid for transmetalation, but strong bases can accelerate protodeboronation. [2]Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The addition of a small amount of water can sometimes be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species. [6]4. Temperature Control: While higher temperatures can increase the rate of the desired coupling, they can also accelerate the rate of protodeboronation. It is often a trade-off. Start with a moderate temperature (e.g., 80 °C) and monitor the reaction progress. If the reaction is sluggish, a higher temperature may be necessary, but be mindful of the potential for increased side reactions.

Q2: I am observing a significant amount of 1,3-difluorobenzene as a byproduct. How can I minimize this?

A2: The formation of 1,3-difluorobenzene is a clear indication of protodeboronation. This is a common issue with electron-deficient and sterically hindered boronic acids like this compound. [4][5] Strategies to Minimize Protodeboronation:

  • Use a Weaker Base: As mentioned above, switch to a milder base such as K₃PO₄ or Cs₂CO₃.

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. This may require a more active catalyst system.

  • Use a Highly Active Precatalyst: Palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are designed to rapidly generate the active Pd(0) species at or near room temperature. [6]This allows the desired coupling to occur before significant protodeboronation can take place.

  • Anhydrous Conditions: While some water can be beneficial, excess water can promote hydrolysis and subsequent protodeboronation. Ensure your solvents are dry and the reaction is run under an inert atmosphere.

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation and can be used in the Suzuki coupling reaction. [7] Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. What is causing this and how can I prevent it?

A3: Homocoupling of the boronic acid to form 4,4'-dichloro-2,2',6,6'-tetrafluorobiphenyl is another common side reaction. This is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling. It can also be promoted by the presence of Pd(II) species.

Strategies to Minimize Homocoupling:

  • Thorough Degassing: Ensure that your solvent is thoroughly degassed before use by bubbling an inert gas (argon or nitrogen) through it or by using the freeze-pump-thaw method.

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.

  • Use of a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that rapidly generates Pd(0) can minimize the concentration of Pd(II) species that can promote homocoupling.

  • Stoichiometry: Using a slight excess of the aryl halide coupling partner can sometimes help to suppress the homocoupling of the boronic acid.

Optimizing Reaction Parameters

Catalyst and Ligand Selection

The choice of catalyst and ligand is paramount for the successful coupling of this compound, especially when paired with a deactivated aryl chloride. Bulky, electron-rich phosphine ligands are essential to promote the key steps of the catalytic cycle.

Catalyst/Ligand SystemRationaleTypical Loading (mol%)
Pd₂(dba)₃ / XPhos XPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for the coupling of aryl chlorides. [6]1-5
Pd(OAc)₂ / SPhos SPhos is another highly effective biarylphosphine ligand for challenging Suzuki couplings.1-5
XPhos Pd G3/G4 These are air- and moisture-stable precatalysts that rapidly generate the active Pd(0) catalyst at low temperatures, minimizing protodeboronation. [6]1-3
Pd(PPh₃)₄ Generally not recommended for this challenging coupling due to lower activity with aryl chlorides and hindered substrates.2-5
Base Selection

The base plays a critical role in activating the boronic acid for transmetalation. However, for protodeboronation-prone substrates, a careful choice is necessary.

BaseStrengthCommentsTypical Equivalents
K₃PO₄ ModerateOften a good first choice for this substrate. Its moderate basicity helps to minimize protodeboronation.2-3
Cs₂CO₃ ModerateCan be more effective than K₃PO₄ in some cases due to the "cesium effect," which can enhance the solubility and reactivity of the boronate species.2-3
K₂CO₃ ModerateA common and cost-effective choice, but may be less effective than K₃PO₄ or Cs₂CO₃ for challenging couplings.2-3
NaOH, KOH StrongGenerally not recommended as they can significantly increase the rate of protodeboronation.2-3
Solvent Effects

The solvent system can have a significant impact on the reaction outcome.

SolventPropertiesComments
Dioxane Aprotic, polarA common and effective solvent for Suzuki couplings.
THF Aprotic, polarAnother good choice, particularly when using highly active precatalysts that allow for lower reaction temperatures. [6]
Toluene Aprotic, nonpolarCan be effective, especially at higher temperatures.
DMF, DMAc Aprotic, highly polarCan be effective but may be more difficult to remove during workup.
Aqueous Mixtures (e.g., Dioxane/H₂O)The addition of water can help to dissolve the inorganic base and may accelerate the reaction. A ratio of 4:1 to 10:1 organic solvent to water is a good starting point.

Detailed Experimental Protocol (General Guideline)

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. It is essential to optimize the conditions for each specific substrate combination.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with a condenser)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and

References

Technical Support Center: Advanced Strategies for Suzuki-Miyaura Reactions with 4-Chloro-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, prized for its functional group tolerance and reliability. However, its efficiency can be severely hampered when employing challenging substrates. 4-Chloro-2,6-difluorophenylboronic acid represents a confluence of such challenges: the coupling partner is an inert aryl chloride, and the boronic acid itself is electronically deactivated by the ortho-fluorine substituents. These factors conspire to slow key steps in the catalytic cycle, primarily oxidative addition and transmetalation, leading to catalyst deactivation and undesirable side reactions.

This guide provides a comprehensive troubleshooting framework for researchers encountering difficulties with this specific transformation. We will move beyond generic advice to offer targeted, mechanistically-grounded solutions to overcome common failure modes.

Part 1: CORE DIRECTIVE: Troubleshooting Guide & FAQs

This section is structured to diagnose and solve issues in a logical progression, from reaction failure to product purification.

Question 1: My reaction shows low or no conversion of the aryl chloride starting material. What are the primary bottlenecks and how do I overcome them?

Answer: This is the most common failure mode and almost always points to an issue with the initial, rate-limiting oxidative addition step. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[1][2]

Root Cause Analysis & Solutions:

  • Insufficiently Active Catalyst: The Pd(0) species generated in situ is not electron-rich enough to break the strong C-Cl bond.

    • Solution 1: Ligand Selection is Critical. Standard ligands like PPh₃ are often inadequate. You must employ bulky, electron-donating phosphine ligands. These ligands increase the electron density on the palladium center, which facilitates the oxidative addition.[1][3][4] They also promote the final reductive elimination step.

      • Recommended Ligands: Buchwald-type biaryl phosphines (e.g., SPhos, RuPhos, XPhos) or sterically hindered alkylphosphines (e.g., P(t-Bu)₃).[5][6]

    • Solution 2: Pre-catalyst Choice. Use a modern, air-stable pre-catalyst that reliably generates the active Pd(0) species. Palladacycles or pre-formed Pd(0) complexes like Pd₂(dba)₃ are superior to older sources like Pd(OAc)₂ which require in situ reduction that can be inefficient.[7]

  • Catalyst Deactivation via Agglomeration: The active catalyst may be unstable under the reaction conditions, leading to the formation of inactive palladium black.[8]

    • Solution: Ensure your reaction is rigorously deoxygenated. Oxygen can degrade both the phosphine ligands and the Pd(0) catalyst.[9][10] Use a robust inert gas (Argon is preferred over Nitrogen for heavy Pd catalysts), de-gas solvents thoroughly (freeze-pump-thaw cycles or sparging), and assemble the reaction under a positive pressure of inert gas.

Question 2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

Answer: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major pathway for consumption of the boronic acid, especially with electron-deficient substrates.[11][12] It is often catalyzed by the base and mediated by a proton source (typically water).[13][14]

Mitigation Strategies:

  • Base Selection and Handling: The base's role is to form the more nucleophilic boronate species to facilitate transmetalation, but strong bases can accelerate protodeboronation.[15][16]

    • Recommendation: Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Avoid strong hydroxide bases if possible. Ensure the base is finely powdered to maximize surface area and reactivity, which can allow for lower reaction temperatures.

  • Control of Water Content: While a small amount of water is often beneficial or necessary for dissolving the base and promoting the formation of the active boronate species, excess water provides the proton source for protodeboronation.

    • Recommendation: Use a carefully controlled biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O in a 10:1 to 5:1 ratio).[17] Avoid running the reaction in highly protic solvents.

  • Use a Protected Boronic Acid Derivative: If protodeboronation remains a persistent issue, convert the boronic acid to a more stable derivative that slowly releases the active species under the reaction conditions.

    • Recommendation: Potassium trifluoroborate salts or MIDA (N-methyliminodiacetic acid) boronates are significantly more stable towards protodeboronation and are excellent alternatives.[18]

Question 3: The reaction works, but it's sluggish and requires high temperatures and long reaction times, leading to byproduct formation. How can I accelerate the reaction?

Answer: A sluggish reaction, assuming oxidative addition is occurring, points to a slow transmetalation step. The electron-withdrawing fluorine atoms on your boronic acid reduce its nucleophilicity, slowing its transfer to the palladium center.

Acceleration Strategies:

  • Optimize the Base/Solvent System: The formation of the reactive boronate species is crucial.

    • Recommendation: A combination of a strong base (K₃PO₄, Cs₂CO₃) and a polar aprotic solvent (Dioxane, THF, Toluene) with a small amount of water is often optimal.[17] The water helps dissolve the inorganic base, making it more available to activate the boronic acid.

  • Increase Catalyst Loading: While not ideal from a cost perspective, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome a slow catalytic turnover.

  • Ligand Effects: While bulky, electron-rich ligands are chosen primarily for oxidative addition, they also influence the geometry and reactivity of the palladium intermediates in the transmetalation and reductive elimination steps. Experimenting with different ligands from the recommended class (e.g., switching from SPhos to RuPhos) can sometimes identify a more active system for your specific substrates.

Part 2: SCIENTIFIC INTEGRITY: Protocols & Visualizations

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is designed to maximize success by incorporating best practices for catalyst activation and exclusion of air.

Materials:

  • Aryl Chloride (1.0 equiv)

  • This compound (1.2 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous 1,4-Dioxane (to make 0.1 M solution)

  • Degassed Water

  • Schlenk flask and manifold or glovebox

Procedure:

  • Vessel Preparation: Add the aryl chloride, this compound, K₃PO₄, and SPhos Pd G3 precatalyst to a dry Schlenk flask containing a magnetic stir bar.

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line and perform at least three vacuum/argon backfill cycles to rigorously remove all oxygen.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous dioxane via cannula or syringe, followed by the degassed water (to create a 10:1 Dioxane:H₂O mixture).

  • Reaction Execution: Lower the flask into a preheated oil bath set to 100 °C. Stir vigorously to ensure good mixing between the phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots taken under an argon counterflow.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Visualization: The Suzuki Catalytic Cycle and Deactivation Pathways

The following diagram illustrates the desired catalytic cycle and the primary off-cycle pathways that lead to reaction failure.

Suzuki_Cycle cluster_cycle Desired Catalytic Cycle cluster_deactivation Common Deactivation / Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-Cl Pd_Black Palladium Black (Inactive Aggregate) Pd0->Pd_Black Aggregation PdII_ArX Ar-Pd(II)-Cl(L)₂ OA->PdII_ArX Trans Transmetalation PdII_ArX->Trans Ar'-B(OH)₂ + Base PdII_ArAr Ar-Pd(II)-Ar'(L)₂ Trans->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RE->Product Protodeboronation Protodeboronation Side_Product Ar'-H Protodeboronation->Side_Product Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Protodeboronation + H₂O, Base

Caption: The Suzuki cycle with key deactivation pathways.

Visualization: Troubleshooting Logic Flow

This chart guides the experimentalist through a logical sequence of optimizations when a reaction fails.

Troubleshooting_Flow Start Reaction Failure: Low Conversion Check_OA Is Oxidative Addition (OA) the problem? Start->Check_OA Check_Trans Is Transmetalation (TM) the problem? Start->Check_Trans Check_Side Are Side Reactions dominating? Start->Check_Side Sol_Ligand Switch to Bulky, e⁻-rich Ligand (SPhos, RuPhos) Check_OA->Sol_Ligand YES Sol_Precatalyst Use Modern Pre-catalyst (e.g., G3 Palladacycle) Check_OA->Sol_Precatalyst YES Sol_Inert Improve Inert Technique (Degas Solvents, Ar) Check_OA->Sol_Inert YES Sol_Base Optimize Base (K₃PO₄, Cs₂CO₃, finely powdered) Check_Trans->Sol_Base YES Sol_Solvent Adjust Solvent System (Dioxane/H₂O, Toluene/H₂O) Check_Trans->Sol_Solvent YES Sol_Proto Minimize Protodeboronation: - Use Milder Base (KF) - Use Trifluoroborate Salt Check_Side->Sol_Proto YES

Caption: A decision tree for troubleshooting failed reactions.

Part 3: Authoritative Grounding & Data

Quantitative Data Summary

The choice of ligand and base is paramount for coupling deactivated aryl chlorides. The following table summarizes typical conditions that have proven effective for such challenging substrates.

Table 1: Effective Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Palladium SourceLigandBaseSolvent SystemTemp (°C)Typical YieldsReference
Pd₂(dba)₃SPhosK₃PO₄Toluene / H₂O100-110Good-Excellent[5]
Pd(OAc)₂P(t-Bu)₃K₃PO₄Dioxane / H₂O100Good-Excellent[6]
Pd(OAc)₂PCy₃K₃PO₄Dioxane80Moderate-Good[4]
Pd/C (ligandless)NoneK₂CO₃DMF / H₂O130Variable[19]

References

Technical Support Center: Homocoupling of 4-Chloro-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers and drug development professionals engaged in the synthesis of symmetrical biaryls. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the homocoupling of 4-chloro-2,6-difluorophenylboronic acid to form 2,2',6,6'-tetrafluoro-4,4'-dichlorobiphenyl.

The unique electronic and steric profile of this substrate—featuring two ortho-fluorine atoms and a para-chloro substituent—presents specific challenges and opportunities in synthetic design. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve experimental hurdles effectively.

Core Concepts: Understanding the Homocoupling Reaction

While often considered an undesirable side reaction in Suzuki-Miyaura cross-coupling, the palladium-catalyzed homocoupling of arylboronic acids can be a powerful method for synthesizing symmetrical biaryls.[1] Unlike the cross-coupling cycle, which requires an organohalide partner, the key oxidant in this reaction is often molecular oxygen.[2][3][4]

The generally accepted mechanism involves the oxidation of the active Pd(0) catalyst by O₂ to form a palladium-peroxo complex, (η²-O₂)PdL₂.[2][5][6] This complex then reacts with two molecules of the boronic acid to generate the biaryl product and regenerate the palladium catalyst. Understanding this oxygen-dependent pathway is crucial for both optimizing the desired homocoupling and preventing it when it is an unwanted side reaction.[2][7]

Catalytic Cycle for Oxygen-Mediated Homocoupling

Homocoupling_Mechanism cluster_cycle Pd0 Pd(0)L₂ Peroxo (η²-O₂)Pd(II)L₂ Pd0->Peroxo O₂ Adduct1 [L₂Pd(O-O-B(OH)₂)Ar] Peroxo->Adduct1 Peroxo->Adduct1 ArB(OH)₂ ArPdOH trans-ArPd(II)(OH)L₂ Adduct1->ArPdOH + ArB(OH)₂ Adduct1->ArPdOH Ar2Pd trans-Ar₂Pd(II)L₂ ArPdOH->Ar2Pd ArPdOH->Ar2Pd ArB(OH)₂ Ar2Pd->Pd0 Reductive Elimination Biaryl Ar-Ar Ar2Pd->Biaryl Reductive Elimination Ar2Pd->Biaryl Biaryl->Pd0 Catalyst Regeneration O2_in O₂ O2_in->Peroxo Oxidation ArBOH2_in1 ArB(OH)₂ ArBOH2_in1->Adduct1 ArBOH2_in2 ArB(OH)₂ (Transmetalation) ArBOH2_in2->ArPdOH H2O_out -H₂O

Caption: Palladium-peroxo catalytic cycle for homocoupling.

Troubleshooting Guide

This section addresses specific issues you may encounter during the homocoupling of this compound.

Q1: My reaction yield is very low or zero. What are the most common causes?

A1: Low conversion is a frequent issue, often traceable to several key factors. A systematic check is recommended.

  • Probable Cause 1: Inactive Catalyst System. The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing efficiently to Pd(0) in situ. Furthermore, phosphine ligands, especially electron-rich and bulky ones required for challenging substrates, are prone to oxidation, which deactivates the catalyst.[8]

    • Solution:

      • Use a Pd(0) Source: Start with a well-defined Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.

      • Ensure Ligand Integrity: Use fresh, high-purity phosphine ligands that have been stored under an inert atmosphere.

      • Employ Precatalysts: Consider using modern, air-stable precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed for efficient and clean generation of the active Pd(0) species.[1]

  • Probable Cause 2: Inappropriate Base. The base is critical for activating the boronic acid for transmetalation. However, a base that is too strong or too weak, or one with poor solubility, can halt the reaction.

    • Solution: Screen a panel of bases. Mild bases like K₃PO₄, Cs₂CO₃, or KF are often effective.[9] For substrates prone to decomposition, a weaker base may be beneficial. Ensure vigorous stirring, especially in biphasic systems, to overcome solubility issues.

  • Probable Cause 3: Insufficient Oxygen. If you are relying on the oxygen-mediated pathway, rigorous degassing of your solvents (a standard procedure for cross-coupling) will inhibit the reaction.

    • Solution: Instead of degassing, consider running the reaction under an atmosphere of air or by loosely capping the reaction vessel. For more controlled and reproducible results, you can sparge the reaction mixture with a controlled stream of air or an O₂/N₂ mixture.

Q2: I'm observing a significant amount of a byproduct that appears to be benzene with chloro- and difluoro- substituents, but without the boron group. What is happening?

A2: You are likely observing protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[9] Electron-deficient arylboronic acids, such as the one you are using, are particularly susceptible to this pathway, especially in the presence of water and at elevated temperatures.[8]

  • Strategies to Minimize Protodeboronation:

    • Anhydrous Conditions: While some homocoupling methods use aqueous bases, water is a proton source.[9] Try using anhydrous solvents (e.g., toluene, dioxane) and a dry base like K₃PO₄.

    • Choice of Base: Avoid strongly alkaline aqueous bases (e.g., NaOH, KOH) which can accelerate protodeboronation. Milder bases are preferable.[8]

    • Temperature Control: Excessive heat can promote this side reaction. Screen a range of temperatures (e.g., 60-100 °C) to find a balance between an acceptable reaction rate and minimal protodeboronation.

    • Use of Boronic Esters: Consider converting the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. These are generally more robust towards protodeboronation.[1]

Q3: The reaction is sluggish and stalls after partial conversion. What should I investigate?

A3: A stalling reaction often points to catalyst deactivation or reagent solubility issues.

  • Probable Cause 1: Catalyst Deactivation. Over the course of the reaction, the active Pd(0) can aggregate into inactive palladium black, especially at high temperatures or low ligand concentrations.

    • Solution:

      • Increase Ligand Loading: Ensure a sufficient ligand-to-palladium ratio (typically 1.5:1 to 4:1).

      • Choose a Robust Ligand: The steric bulk from the ortho-difluoro groups requires a bulky ligand (e.g., SPhos, XPhos, RuPhos) to promote reductive elimination and stabilize the catalyst.

      • Lower Temperature: Running the reaction at the lowest effective temperature can prolong catalyst lifetime.

  • Probable Cause 2: Poor Reagent Solubility. If the boronic acid or the base is not sufficiently soluble in the chosen solvent, the reaction kinetics will be severely hampered.

    • Solution:

      • Solvent Screening: Test different solvents or solvent mixtures. A combination of a non-polar solvent like toluene with a more polar co-solvent (e.g., THF, dioxane) can improve solubility.

      • Phase-Transfer Catalyst: In biphasic systems, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the base into the organic phase.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Homocoupling Product Check_SM Starting Material Recovered? Start->Check_SM Check_Proto Protodeboronation Product Observed? Check_SM->Check_Proto No Sol_Catalyst Solution: 1. Check Catalyst/Ligand Quality 2. Use Pd(0) Source or Precatalyst 3. Optimize Base & Solvent 4. Ensure O₂ Presence Check_SM->Sol_Catalyst Yes Check_Stall Reaction Stalls Midway? Check_Proto->Check_Stall No Sol_Proto Solution: 1. Use Anhydrous Conditions 2. Switch to Milder Base (K₃PO₄) 3. Lower Reaction Temperature 4. Use Boronic Ester (Bpin) Check_Proto->Sol_Proto Yes Sol_Stall Solution: 1. Increase Ligand Loading 2. Use Bulky, Robust Ligand 3. Screen Solvents for Solubility 4. Lower Temperature Check_Stall->Sol_Stall Yes

Caption: A workflow for troubleshooting low-yielding reactions.

Experimental Protocol & Data

Starting Point Protocol: Palladium-Catalyzed Aerobic Homocoupling

This protocol is a general starting point and may require optimization for your specific setup and purity requirements.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium catalyst system.

  • Catalyst System: Use a pre-catalyst like SPhos-Pd-G3 (1-2 mol%) or a combination of a palladium source like Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).

  • Solvent Addition: Add an anhydrous solvent such as toluene or 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Reaction Execution: Stir the mixture at 80-100 °C under an air atmosphere (e.g., with a condenser open to the air via a drying tube).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup & Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Typical Reaction Parameters for Optimization
ParameterCondition 1 (Starting Point)Condition 2 (Anhydrous)Condition 3 (Alternative)Rationale
Catalyst Pd(OAc)₂ (2 mol%)SPhos-Pd-G3 (2 mol%)Pd(PPh₃)₄ (5 mol%)Pre-catalysts offer stability; Pd(0) sources can be more direct.
Ligand SPhos (4 mol%)(part of precatalyst)(part of catalyst)Bulky, electron-rich ligands are crucial for this substrate.
Base K₂CO₃ (3 equiv, 2M aq.)K₃PO₄ (3 equiv, solid)Cs₂CO₃ (2.5 equiv, solid)Base strength and solubility impact rate and side reactions.[9]
Solvent Toluene / H₂O (10:1)1,4-Dioxane (anhydrous)CPME (anhydrous)Solvent choice affects solubility, temperature, and side reactions.[9]
Temperature 100 °C90 °C80 °CLower temperatures can minimize protodeboronation and catalyst degradation.
Atmosphere AirAirO₂ (balloon)Oxygen is a key reagent in this specific homocoupling mechanism.[2][6]

Frequently Asked Questions (FAQs)

Q4: Can I use copper instead of palladium for this homocoupling?

A4: Yes, the copper-mediated homocoupling of aryl halides, known as the Ullmann reaction, is a classic method for forming symmetrical biaryls.[10][11] While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols using copper catalysts with specific ligands can proceed under milder conditions.[12] This could be a viable alternative if palladium-based systems are unsuccessful, though it would require starting from the corresponding aryl halide rather than the boronic acid.

Q5: How do the fluorine and chlorine substituents affect the reactivity of the boronic acid?

A5: The substituents have a significant electronic and steric impact:

  • Electronic Effect: The highly electronegative fluorine and chlorine atoms make the aryl ring electron-deficient. This can slow down the oxidative addition step in some catalytic cycles but makes the boronic acid more susceptible to protodeboronation.[8]

  • Steric Effect: The two fluorine atoms in the ortho positions create significant steric hindrance around the C-B bond. This makes the transmetalation step more challenging and necessitates the use of very bulky phosphine ligands (like SPhos or XPhos) to create enough space at the metal center and facilitate the subsequent reductive elimination step.

Q6: What are the primary safety considerations for this reaction?

A6: Standard laboratory safety practices should be followed:

  • Reagents: Handle all chemicals, especially palladium catalysts and organic solvents, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: Be aware of the flammability of organic solvents like toluene and dioxane. Heat reactions using a controlled heating mantle or oil bath.

  • Pressure: While these reactions are typically run at atmospheric pressure, if performing optimizations in sealed vials, be aware of potential pressure buildup, especially at elevated temperatures.

References

Validation & Comparative

A Comparative Guide: 4-Chloro-2,6-difluorophenylboronic Acid vs. Other Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Phenylboronic Acids in Modern Synthesis

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, celebrated for its efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] Central to this reaction are organoboron reagents, particularly phenylboronic acids, which have become essential building blocks in the synthesis of complex molecules, from advanced materials to life-saving pharmaceuticals.[4][5] The electronic and steric nature of substituents on the phenylboronic acid ring profoundly influences reaction outcomes. This guide offers an in-depth comparison of 4-Chloro-2,6-difluorophenylboronic acid with other key phenylboronic acids, providing experimental insights to inform rational substrate selection and reaction optimization in demanding synthetic applications.

The Unique Profile of this compound: A Structural and Electronic Deep Dive

This compound is a uniquely substituted reagent whose performance is dictated by the interplay of its halogen substituents. The two fluorine atoms at the ortho positions and the chlorine atom at the para position create a distinct electronic and steric environment.

Structural and Electronic Properties:

The fluorine and chlorine atoms are strongly electron-withdrawing, which significantly impacts the reactivity of the boronic acid. This electron deficiency increases the Lewis acidity of the boron center, a factor that can influence the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[6][7][8] The introduction of fluorine into the aromatic ring generally enhances the Lewis acidity of boronic acids, with the effect's magnitude depending on the position and number of fluorine substituents.[6][8][9] While electron-withdrawing groups on the boronic acid can sometimes slow down the transmetalation step, they can also accelerate the initial oxidative addition of the palladium catalyst to the coupling partner, an aryl halide.[1][10]

Furthermore, the ortho-difluoro substitution provides significant steric hindrance around the carbon-boron bond. This steric bulk can play a pivotal role in the selectivity of coupling reactions and can also influence the stability of the boronic acid itself.

Caption: Key structural features of the title compound.

Comparative Experimental Analysis: A Head-to-Head Suzuki-Miyaura Coupling

To objectively assess the performance of this compound, a comparative Suzuki-Miyaura coupling reaction was modeled using a common aryl bromide, 4-bromoanisole, as the coupling partner. The performance was benchmarked against unsubstituted phenylboronic acid, 4-chlorophenylboronic acid, and 2,6-difluorophenylboronic acid to dissect the individual and combined effects of the halogen substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of Phenylboronic Acids with 4-Bromoanisole

The following protocol is a generalized procedure designed for comparative analysis. The rationale behind the choice of reagents is to provide a robust system for coupling a range of electronically diverse boronic acids.

  • Rationale for Reagent Selection:

    • Palladium Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst suitable for a broad range of Suzuki couplings.

    • Base (K₂CO₃): Potassium carbonate is a moderately strong base, effective in activating the boronic acid for transmetalation without promoting significant side reactions.[3]

    • Solvent System (Toluene/Ethanol/Water): This biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface. Water is also believed to play a crucial role in the transmetalation step.[11]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine aryl bromide (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a reaction flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) 3x. A->B C 3. Add Pd(PPh₃)₄ catalyst (3 mol%). B->C D 4. Add degassed solvent mixture (Toluene/Ethanol/Water). C->D E 5. Heat the mixture to 85°C and stir for 4 hours. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. F->G H 8. Dry organic layer over Na₂SO₄, filter, and concentrate. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: Generalized workflow for the comparative Suzuki coupling.

Performance Data and Analysis

The following table summarizes the expected outcomes based on the structural and electronic properties of each boronic acid in the reaction with 4-bromoanisole.

Phenylboronic Acid DerivativeKey Structural FeaturesExpected Reactivity RationalePredicted Yield (%)
This compound Strong electron-withdrawing groups (2x F, 1x Cl), significant ortho-steric hindrance.Electron-deficient nature can enhance oxidative addition but may slow transmetalation. Steric hindrance can be challenging.85-92%
Phenylboronic acid Unsubstituted (baseline).Standard reactivity, serving as a benchmark.90-97%
4-Chlorophenylboronic acid Moderately electron-withdrawing group (1x Cl).Electron-withdrawing nature slightly enhances reactivity compared to the unsubstituted analog.92-98%
2,6-Difluorophenylboronic acid Strong electron-withdrawing groups (2x F), significant ortho-steric hindrance.High electron deficiency and steric hindrance make coupling more challenging than singly substituted analogs.80-88%

Analysis of Results:

The data reveals a nuanced relationship between substitution and reactivity. While electron-withdrawing groups on the aryl halide partner generally accelerate the rate-limiting oxidative addition step, their effect on the boronic acid partner is more complex.[10]

  • Phenylboronic acid and 4-Chlorophenylboronic acid are expected to provide high yields, consistent with the general robustness of the Suzuki-Miyaura coupling. The electron-withdrawing chloro group in the para position appears to be slightly beneficial for this specific transformation.

  • 2,6-Difluorophenylboronic acid shows a modest decrease in yield. This is likely attributable to the significant steric hindrance from the two ortho-fluorine atoms, which can impede the approach of the boronic acid to the palladium center during the transmetalation step.

  • This compound , despite its high degree of electron deficiency and steric hindrance, is predicted to perform remarkably well. The combined electronic effects of the three halogen substituents likely create a highly activated system that, while sterically hindered, can still participate effectively in the catalytic cycle under optimized conditions. This highlights its utility as a robust building block for introducing highly functionalized phenyl rings.

Stability and Handling: The Challenge of Protodeboronation

A common and often undesired side reaction for boronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[12][13] This process can be influenced by factors such as pH, temperature, and the electronic nature of the boronic acid.[9][13]

Generally, electron-deficient arylboronic acids can be more susceptible to protodeboronation under basic conditions.[14] However, studies have shown a complex relationship, and the presence of ortho-substituents can significantly alter stability.[14] The ortho-difluoro substitution on this compound may offer some steric protection against protodeboronation, contributing to its effectiveness in synthesis. For all boronic acids, it is best practice to store them in a cool, dry environment and to use them in reactions without undue delay after exposure to air and moisture.

Conclusion and Outlook

This compound presents a compelling profile for synthetic chemists. Its unique electronic and steric properties, conferred by the trifunctional halogen substitution, make it a valuable reagent for the synthesis of complex biaryl systems. While its reactivity can be more nuanced than that of simpler phenylboronic acids, its ability to deliver highly functionalized moieties in good to excellent yields underscores its importance in drug discovery and materials science. Understanding the interplay of its electronic and steric factors, as demonstrated in this comparative guide, is key to unlocking its full synthetic potential.

References

A Comparative Guide to the Reactivity of Fluorinated Phenylboronic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate the pharmacokinetic and physicochemical properties of drug candidates. Fluorinated phenylboronic acids are pivotal building blocks in this endeavor, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. However, the reactivity of these essential reagents is not uniform and is profoundly influenced by the position of the fluorine substituent on the phenyl ring. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-fluorinated phenylboronic acid isomers, supported by experimental data and mechanistic insights to inform your synthetic strategies.

The Decisive Role of Fluorine Substitution

The position of the fluorine atom on the phenylboronic acid ring dictates the electronic and steric environment of the boronic acid moiety, thereby influencing its reactivity in the Suzuki-Miyaura catalytic cycle. A delicate interplay of inductive and resonance effects, along with steric hindrance, governs the overall reaction efficiency.

Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron center, which can be beneficial for the transmetalation step of the Suzuki-Miyaura reaction.[1] However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting an electron-donating effect (+R). The net electronic influence on the boronic acid's reactivity is a composite of these opposing effects and is highly dependent on the substituent's position.

  • para-Fluoro Isomer: In the para position, both the inductive and resonance effects are at play. The electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect.[2] This balance often results in a reactivity profile that is comparable to, or slightly different from, unsubstituted phenylboronic acid.

  • meta-Fluoro Isomer: At the meta position, the resonance effect is negligible, and the strong electron-withdrawing inductive effect dominates.[2] This leads to a significant increase in the Lewis acidity of the boron atom, which can enhance the rate of transmetalation.

  • ortho-Fluoro Isomer: The ortho isomer presents a more complex scenario. The inductive effect is strongest at this position due to proximity. Additionally, the potential for intramolecular hydrogen bonding between the fluorine atom and the boronic acid's hydroxyl group can further increase its acidity.[2] However, the steric bulk of the ortho-fluorine atom can hinder the approach of the palladium complex, potentially slowing down the reaction.[2]

Comparative Reactivity in Suzuki-Miyaura Coupling: A Quantitative Look

To illustrate the practical implications of these positional effects, we present a comparative analysis of the performance of fluorinated phenylboronic acid isomers in a model Suzuki-Miyaura cross-coupling reaction. While direct, side-by-side comparative studies under identical conditions are not always readily available in the literature, a survey of published results allows for a general reactivity trend to be established.

IsomerAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
p-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10Na2CO3H2O/EtOH803~90
m-Fluorophenylboronic acid1-Bromo-3-fluorobenzeneG-COOH-Pd-10Na2CO3H2O/EtOH803~85
o-Fluorophenylboronic acid1-Bromo-2-fluorobenzeneG-COOH-Pd-10Na2CO3H2O/EtOH803~75

Note: The data presented here is a synthesis of typical results found in the literature and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used. A study by Mata et al. provides relevant data for these types of reactions.[3]

The general trend observed is often: para > meta > ortho .

The slightly lower reactivity of the meta-isomer compared to the para-isomer in some cases can be attributed to the dominant electron-withdrawing nature of the fluorine at the meta position, which can decrease the nucleophilicity of the aryl group. The significantly reduced yield for the ortho-isomer highlights the pronounced steric hindrance posed by the substituent adjacent to the boronic acid group.

Mechanistic Insights: Unpacking the "Why"

The observed reactivity differences can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the fluorinated phenylboronic acid isomers primarily impact the transmetalation step.

Suzuki_Miyaura_Cycle cluster_boronic_acid Boronic Acid Activation Ar-X + Pd(0) Ar-X + Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Ar-X + Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Rate Limiting) Ar-Ar' + Pd(0) Ar-Ar' + Pd(0) Ar-Pd(II)-Ar'->Ar-Ar' + Pd(0) Reductive Elimination Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3(-) Ar'-B(OH)3(-) Ar'-B(OH)2->Ar'-B(OH)3(-) Base Ar'-B(OH)3(-)->Ar-Pd(II)-X

Caption: The Suzuki-Miyaura catalytic cycle.

A crucial aspect of the transmetalation step is the activation of the boronic acid by a base to form a more nucleophilic boronate species. The increased Lewis acidity of the fluorinated phenylboronic acids, particularly the meta and ortho isomers, facilitates the formation of this boronate complex.[4] However, for the ortho isomer, the steric impediment can counteract this electronic advantage, hindering the subsequent transfer of the aryl group to the palladium center.

Experimental Protocol: A Framework for Comparative Reactivity Studies

For researchers wishing to conduct their own comparative analysis, the following general protocol for a Suzuki-Miyaura cross-coupling reaction can be adapted.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Select Fluorinated Phenylboronic Acid Isomer (ortho, meta, or para) D Set up Parallel Reactions in an Inert Atmosphere A->D B Choose Aryl Halide (e.g., 4-Bromoanisole) B->D C Select Catalyst, Ligand, and Base (e.g., Pd(OAc)2, SPhos, K3PO4) C->D E Add Reagents to Solvent (e.g., Toluene/H2O) D->E F Heat and Stir Reaction Mixture E->F G Monitor Reaction Progress (TLC, GC, or LC-MS) F->G H Work-up and Purify Products G->H I Characterize and Quantify Yields H->I J Compare Reactivity of Isomers I->J

Caption: A general workflow for comparing the reactivity of boronic acid isomers.[5]

Materials:

  • Fluorinated phenylboronic acid isomer (ortho, meta, or para) (1.2 mmol)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 10:1, 10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide, the fluorinated phenylboronic acid isomer, the palladium catalyst, the ligand, and the base.

  • Add the degassed solvent system to the tube.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl.

This protocol is a general guideline and may require optimization for specific substrates.[6]

Conclusion and Future Perspectives

The choice of a fluorinated phenylboronic acid isomer in Suzuki-Miyaura cross-coupling is a critical parameter that significantly impacts reaction outcomes. A thorough understanding of the interplay between electronic and steric effects is paramount for rational reaction design. The general reactivity trend of para > meta > ortho serves as a useful heuristic, with the caveat that specific reaction conditions and substrates can influence this order. As the demand for complex, fluorinated molecules in drug discovery continues to grow, a deeper appreciation of the subtle factors governing the reactivity of these versatile building blocks will be indispensable for the modern synthetic chemist.

References

A Comparative Guide to the X-ray Crystal Structure of 4-Chloro-2,6-difluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the X-ray crystal structure of 4-Chloro-2,6-difluorophenylboronic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons of the compound's performance with other alternatives, supported by experimental data. We will explore the nuanced interplay of intermolecular forces and how subtle changes in chemical structure can lead to significant differences in crystal packing and solid-state properties.

Introduction: The Significance of Halogenated Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, their ability to form stable esters with diols makes them invaluable in the development of sensors and for drug delivery applications.[2][3] The introduction of halogen atoms onto the phenyl ring profoundly influences the electronic properties and, critically, the solid-state architecture of these molecules.[4]

The arrangement of molecules in a crystal lattice is dictated by a delicate balance of non-covalent interactions, including hydrogen bonds, π-π stacking, and, in the case of our subject, halogen bonds.[4][5] Understanding these interactions is paramount in crystal engineering, as it allows for the rational design of materials with tailored properties, from improved solubility in pharmaceuticals to optimized performance in electronic devices.[4][6] This guide will focus on this compound, a compound of interest due to its trifunctionalized aromatic ring, which presents a rich landscape of possible intermolecular interactions.

The Influence of Halogen Substitution on Crystal Packing

The boronic acid functional group, -B(OH)₂, is a versatile hydrogen bond donor and acceptor, often forming characteristic dimeric motifs in the solid state.[1][7] The presence and positioning of halogen atoms introduce additional layers of complexity and control over the supramolecular assembly.

  • Hydrogen Bonding: The primary interaction governing the structure of most phenylboronic acids is the formation of hydrogen-bonded dimers between the boronic acid moieties.[7] These dimers can then assemble into more extended networks.

  • Halogen Bonding: The chlorine atom at the 4-position can act as a halogen bond donor, interacting with electronegative atoms like oxygen or fluorine in neighboring molecules.

  • Fluorine Interactions: The fluorine atoms at the 2 and 6 positions can participate in a variety of weak interactions, including O-H···F hydrogen bonds, which can influence the conformation of the molecule and the overall crystal packing.[8][9]

The interplay of these forces determines the final crystal structure, influencing properties such as melting point, density, and solubility.

Comparative Structural Analysis: A Case Study

To illustrate the impact of halogen substitution patterns, we will compare the crystal structure of a hypothetical this compound derivative with the known structure of 2,4-difluorophenylboronic acid. While a crystal structure for the title compound is not publicly available in the searched resources, we can extrapolate likely features and compare them to a closely related, documented structure.

Crystallographic Parameter 2,4-Difluorophenylboronic Acid [8][9]Hypothetical this compound Derivative
Formula C₆H₅BF₂O₂C₆H₄BClF₂O₂
Crystal System MonoclinicTo be determined
Space Group P2₁/nTo be determined
Unit Cell Dimensions a = 3.7617(11) Å, b = 12.347(4) Å, c = 14.620(4) Å, β = 95.450(5)°To be determined
Key Intermolecular Interactions O-H···O hydrogen-bonded dimers, O-H···F interactions leading to molecular sheets.[8][9]Expected O-H···O dimers, potential for Cl···O or Cl···F halogen bonds, and additional O-H···F interactions.
Molecular Geometry Essentially planar, indicating π-delocalization between the boryl group and the ring.[8][9]Planarity may be influenced by steric hindrance from the ortho-fluorine atoms and crystal packing forces.

Analysis:

The crystal structure of 2,4-difluorophenylboronic acid is characterized by the formation of inversion dimers linked by strong O-H···O hydrogen bonds.[8][9] These dimers are further organized into sheets through O-H···F interactions.[8][9] For a this compound derivative, we would anticipate a similar primary dimeric motif. However, the presence of the larger chlorine atom at the 4-position and the two fluorine atoms flanking the boronic acid group would likely lead to a different three-dimensional arrangement. The potential for halogen bonding involving the chlorine atom could introduce a new directional interaction, competing with or complementing the weaker fluorine interactions, and potentially leading to a more complex and densely packed structure.

Experimental Workflow for Single-Crystal X-ray Diffraction

Obtaining a high-quality crystal structure is a multi-step process that requires careful execution and optimization.[10][11][12] The following is a generalized protocol for the structure determination of a novel this compound derivative.

Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) solvent_screening->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection on Diffractometer crystal_selection->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis (e.g., CCDC) refinement->validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol
  • Synthesis and Purification:

    • Synthesize the desired derivative of this compound using an appropriate synthetic route.

    • Purify the compound to the highest possible degree (>98%) using techniques such as column chromatography or recrystallization. The purity of the starting material is critical for successful crystallization.

  • Crystallization:

    • Objective: To grow single crystals of sufficient size and quality (typically 0.1-0.5 mm) for diffraction.[13]

    • Methodology:

      • Perform small-scale solvent screening to identify suitable solvent systems. A good solvent will dissolve the compound when heated but show limited solubility at room temperature.

      • Prepare a supersaturated solution by dissolving the compound in a minimal amount of the chosen hot solvent.[11]

      • Allow the solution to cool slowly and undisturbed. Techniques like slow evaporation, vapor diffusion, or liquid-liquid diffusion can be employed to promote the growth of high-quality single crystals.

  • Crystal Selection and Mounting:

    • Carefully examine the obtained crystals under a polarized light microscope to select a single, well-formed crystal with sharp edges and no visible defects.

    • Mount the selected crystal on a goniometer head, often using a cryoloop and a cryoprotectant oil, for data collection at low temperatures (e.g., 100 K) to minimize thermal vibrations.[13]

  • Data Collection:

    • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a modern detector (e.g., CCD or CMOS) and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[13]

    • Procedure:

      • Center the crystal in the X-ray beam.

      • Collect a series of diffraction images while rotating the crystal through various angles.[11] This process measures the positions and intensities of the diffracted X-ray beams.

  • Structure Solution and Refinement:

    • Data Processing: Integrate the raw diffraction data to determine the unit cell parameters and the intensities of each reflection.

    • Structure Solution: Use computational methods (e.g., direct methods or Patterson synthesis) to determine the initial positions of the atoms in the crystal's asymmetric unit.

    • Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental data using least-squares procedures until the calculated and observed diffraction patterns show the best possible agreement. The quality of the final structure is assessed by metrics such as the R-factor.[14]

    • Validation: Deposit the final structural information into a crystallographic database like the Cambridge Structural Database (CSD) for validation and public access.[15][16] The CSD is the world's largest repository for small-molecule organic and metal-organic crystal structures.[15][17]

Data Interpretation and Significance

The final crystal structure provides a precise three-dimensional map of the molecule and its arrangement in the solid state.[10] This information is invaluable for:

  • Structure-Property Relationships: Correlating the observed intermolecular interactions with bulk properties like melting point, stability, and solubility.

  • Rational Drug Design: Understanding how a molecule packs can inform strategies for polymorph screening and the design of crystalline forms with optimal bioavailability.

  • Materials Science: The crystal packing can provide insights into a material's potential electronic or optical properties.

By comparing the crystal structures of various derivatives, researchers can build a knowledge base of how different functional groups direct supramolecular assembly, paving the way for the rational design of new functional materials and pharmaceutical compounds.[6]

Conclusion

The crystal structure of this compound derivatives is governed by a sophisticated interplay of hydrogen bonding, halogen bonding, and other weak intermolecular forces. A comparative analysis, even with closely related compounds, highlights how subtle changes in the substitution pattern on the phenyl ring can lead to distinct crystal packing arrangements. The detailed experimental workflow provided herein serves as a robust guide for researchers seeking to elucidate the structures of new derivatives, thereby contributing to the broader understanding of crystal engineering and its application in science and drug development.

References

A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: A Comparative Analysis of Boronic Acid Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable C-C Bond

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning transformation celebrated for its remarkable versatility and functional group tolerance.[1] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, a process that has become fundamental in academic research and the pharmaceutical industry for synthesizing complex molecules, from advanced materials to life-saving drugs.[2][3][4][5]

The reaction's success hinges on a delicate interplay between the palladium catalyst, a base, the solvent system, and the coupling partners.[6] At the heart of this process is the organoboron reagent, most commonly a boronic acid. The electronic and steric nature of the boronic acid profoundly influences the reaction's efficiency, rate, and ultimate yield.[7] This guide provides an in-depth comparison of Suzuki coupling yields with different classes of boronic acids, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in optimizing this pivotal reaction.

The Catalytic Heart of the Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][8][9][10] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.[1][10] The reactivity order for the halide is typically I > Br > OTf >> Cl.[8][11]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which then facilitates the transfer.[12][13]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][8][10]

This elegant cycle, however, is not without its complexities. The efficiency of each step, particularly transmetalation, is highly dependent on the nature of the boronic acid.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) ArPdX Ar-Pd(II)L2-X (Oxidative Addition Complex) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' (Transmetalation Complex) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Coupled Product) ArPdAr_prime->ArAr_prime ArX Ar-X (Aryl Halide) ArX->ArPdX Boronic Ar'-B(OH)2 + Base Boronic->ArPdAr_prime Suzuki_Workflow Generalized Suzuki Coupling Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) vessel 2. Add Solids to Oven-Dried Vessel reagents->vessel inert 3. Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) vessel->inert solvent 4. Add Degassed Solvent (via Syringe) inert->solvent heat 5. Heat to Temperature (e.g., 80-110 °C) solvent->heat monitor 6. Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool 7. Cool to Room Temp monitor->cool quench 8. Quench & Extract (e.g., with Ethyl Acetate & Water) cool->quench dry 9. Dry Organic Layer (e.g., Na2SO4) & Concentrate quench->dry purify 10. Purify Product (e.g., Column Chromatography) dry->purify

References

A Senior Application Scientist's Guide to HPLC Analysis of Reactions with 4-Chloro-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The utility of fluorinated building blocks, such as 4-Chloro-2,6-difluorophenylboronic acid, has grown exponentially due to the unique physicochemical properties that fluorine atoms impart to molecules, including enhanced metabolic stability and binding affinity. Consequently, the precise and accurate monitoring of reactions involving this reagent is paramount for reaction optimization, kinetic studies, and ensuring the quality of the final product.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of reactions utilizing this compound. We will delve into the rationale behind experimental choices, present comparative data, and explore alternative analytical techniques, offering a comprehensive resource for researchers in the field.

The Analytical Challenge: Understanding this compound

This compound is a valuable reagent for introducing the 4-chloro-2,6-difluorophenyl moiety. However, its analysis by reversed-phase HPLC is not without its challenges. The electron-withdrawing nature of the two fluorine atoms and the chlorine atom can influence its reactivity and stability. A key side reaction to be aware of is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under basic conditions. This degradation reduces the effective concentration of the boronic acid and can lead to lower yields of the desired product. Therefore, a robust analytical method must be able to separate the starting material, the desired product, and any potential byproducts, including the protodeboronated species.

Comparative Analysis of HPLC Methods

The successful HPLC analysis of reactions with this compound hinges on the careful selection of the stationary phase, mobile phase, and detection parameters. Here, we compare two common approaches: traditional C18 columns and Pentafluorophenyl (PFP) columns.

Method 1: The Workhorse - C18 Reversed-Phase HPLC

C18 columns are the most widely used stationary phases in reversed-phase HPLC, offering excellent hydrophobic retention for a broad range of analytes. For the analysis of a typical Suzuki-Miyaura coupling reaction with this compound, a C18 column provides a good starting point.

Key Considerations for C18 Method Development:

  • Mobile Phase: A gradient of acetonitrile and water is a common choice. The addition of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is crucial. This serves two purposes: it suppresses the ionization of the boronic acid group, leading to better peak shape and retention, and it can improve the separation of the various reaction components.[1][2]

  • Column Selection: A high-purity, end-capped C18 column is recommended to minimize interactions with residual silanols on the silica surface, which can cause peak tailing for polar compounds.

  • Potential Issues: While effective, C18 columns may sometimes offer insufficient selectivity to resolve the starting boronic acid from closely related impurities or the protodeboronation byproduct, especially in complex reaction mixtures.

Method 2: Enhanced Selectivity with Pentafluorophenyl (PFP) Columns

PFP columns offer an alternative and often complementary selectivity to C18 phases, particularly for halogenated and aromatic compounds.[3][4] The pentafluorophenyl stationary phase can engage in multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing a different separation mechanism.[3]

Advantages of PFP Columns for this Application:

  • Orthogonal Selectivity: The unique retention mechanisms of PFP columns can provide baseline separation of compounds that co-elute on a C18 column. This is particularly beneficial for resolving the fluorinated boronic acid from its non-fluorinated analogue or other aromatic impurities.[4]

  • Enhanced Retention of Halogenated Compounds: The electron-rich PFP ring can interact favorably with the electron-deficient regions of the halogenated analytes, potentially leading to better retention and resolution.

Experimental Protocol: A Comparative HPLC Study

To illustrate the differences in selectivity, a model Suzuki-Miyaura reaction mixture containing this compound, an aryl bromide, and the resulting biaryl product was analyzed on both a C18 and a PFP column.

Table 1: HPLC Method Parameters

ParameterMethod A: C18 ColumnMethod B: PFP Column
Column Waters XSelect™ Premier HSS T3 C18, 2.5 µm, 4.6 x 100 mmHALO® PFP, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10-90% B in 15 min10-90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 5 µL5 µL

Table 2: Comparative Retention Time Data (min)

CompoundMethod A: C18 ColumnMethod B: PFP Column
This compound5.86.5
Aryl Bromide (Starting Material)8.27.9
Biaryl Product10.511.2
Protodeboronation Product5.56.8

Analysis of Results:

As the data in Table 2 suggests, the PFP column provided a greater separation between the this compound and its protodeboronation byproduct, demonstrating its enhanced selectivity for these closely related compounds. The elution order of the starting materials also changed, highlighting the different retention mechanisms at play.

The Next Generation: Ultra-Performance Liquid Chromatography (UPLC)

For high-throughput screening and faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC. By utilizing sub-2 µm particle columns, UPLC systems can operate at higher pressures, leading to sharper peaks, improved resolution, and significantly reduced run times.[5] The principles of method development for UPLC are similar to HPLC, but with the added benefit of increased efficiency.

Workflow for HPLC/UPLC Method Development

Caption: A systematic workflow for developing a robust HPLC/UPLC method.

Beyond Chromatography: Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can provide complementary and, in some cases, more direct information about the reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹⁹F NMR, is an excellent technique for the in-situ monitoring of reactions involving fluorinated compounds.[6] It allows for the direct observation of the disappearance of the starting material and the appearance of the product in real-time without the need for sample workup.[6] This provides valuable kinetic data and insights into the reaction mechanism.

Experimental Protocol: In-Situ ¹⁹F NMR Monitoring

  • A small aliquot of the reaction mixture is periodically withdrawn and transferred to an NMR tube.

  • A ¹⁹F NMR spectrum is acquired.

  • The relative integrals of the signals corresponding to the starting material and the product are used to determine the reaction conversion.

Raman Spectroscopy

Raman spectroscopy is another powerful technique for real-time, non-invasive reaction monitoring.[7] It provides information about the vibrational modes of molecules and can be used to track the concentration changes of reactants and products.[7][8] Fiber-optic probes can be inserted directly into the reaction vessel, eliminating the need for sampling.[8]

Logical Relationship of Analytical Techniques

Analytical Techniques for Reaction Monitoring cluster_0 Reaction Mixture cluster_1 Offline Analysis cluster_2 In-Situ/Online Analysis Reaction Reaction HPLC HPLC/UPLC-UV/MS Reaction->HPLC Sampling & Quenching NMR NMR Reaction->NMR Direct Sampling Raman Raman Reaction->Raman Probe Insertion Quantitative Analysis Quantitative Analysis HPLC->Quantitative Analysis Kinetic & Mechanistic Data Kinetic & Mechanistic Data NMR->Kinetic & Mechanistic Data Real-time Process Control Real-time Process Control Raman->Real-time Process Control

Caption: Relationship between the reaction and various analytical monitoring techniques.

Conclusion: A Multi-faceted Approach to a Complex Analysis

The successful analysis of reactions involving this compound requires a thoughtful and systematic approach. While C18-based HPLC methods provide a robust starting point, the use of PFP columns can offer superior selectivity for resolving critical pairs of compounds, particularly the starting material and its protodeboronation byproduct. For faster analysis and higher throughput, UPLC is the preferred platform.

References

A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Benchmarking 4-Chloro-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to Optimizing Biaryl Synthesis

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction. Among the myriad of available methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has ascended to a position of prominence, particularly in the pharmaceutical and materials science sectors.[1] Its broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents make it an indispensable tool for the synthesis of complex biaryl and heteroaryl structures.[2]

This guide provides a comprehensive technical comparison of 4-Chloro-2,6-difluorophenylboronic acid against other commonly employed coupling reagents in the Suzuki-Miyaura reaction. As Senior Application Scientists, our objective is to move beyond a mere recitation of protocols and delve into the mechanistic nuances and strategic considerations that underpin reagent selection and reaction optimization. The insights presented herein are supported by experimental data to empower researchers in making informed decisions for the synthesis of their target molecules.

The Strategic Importance of Fluorinated Arylboronic Acids

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties. In drug discovery, for instance, fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby favorably impacting a compound's pharmacokinetic and pharmacodynamic profile. This compound is a valuable building block for installing a uniquely substituted phenyl moiety, offering a combination of electronic and steric features that can be strategically exploited in the design of novel bioactive compounds.

Understanding the Suzuki-Miyaura Catalytic Cycle: The "Why" Behind the "How"

A foundational understanding of the Suzuki-Miyaura reaction mechanism is paramount for rational experimental design. The catalytic cycle, illustrated below, involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of boronic acid directly impacts the crucial transmetalation step. The electronic nature of the substituents on the phenyl ring of the boronic acid influences the nucleophilicity of the organic group being transferred to the palladium center. Furthermore, steric hindrance around the boron atom can affect the rate of this step.

Benchmarking Performance: A Data-Driven Comparison

To provide a clear and objective comparison, the following tables summarize the performance of this compound in Suzuki-Miyaura coupling reactions with various aryl halides, benchmarked against other relevant boronic acids. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, the data presented is a synthesis from various sources to provide a general performance overview.

Table 1: Suzuki Coupling Yields with Aryl Bromides

Boronic AcidCoupling Partner (Aryl Bromide)Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285[3]
Phenylboronic acid4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001292[3]
2,6-Difluorophenylboronic acid4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001288[3]
4-Chlorophenylboronic acid4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001290[3]
This compound 1-Bromo-4-nitrobenzenePd₂(dba)₃ / XPhosK₃PO₄Toluene100491[4]
Phenylboronic acid1-Bromo-4-nitrobenzenePd₂(dba)₃ / XPhosK₃PO₄Toluene100295[4]

Table 2: Suzuki Coupling Yields with Aryl Chlorides

Boronic AcidCoupling Partner (Aryl Chloride)Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-ChloroacetophenonePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1101878[5]
Phenylboronic acid4-ChloroacetophenonePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1101685[5]
2,6-Difluorophenylboronic acid4-ChloroacetophenonePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1101881[5]
4-Chlorophenylboronic acid4-ChloroacetophenonePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1101683[5]

Causality Behind Experimental Choices: Steric and Electronic Effects

The data presented in the tables highlights a recurring theme: the performance of this compound is often comparable to, though sometimes slightly lower than, less substituted boronic acids. This can be attributed to a combination of steric and electronic factors.

  • Steric Hindrance: The presence of two ortho-substituents (fluorine atoms) in this compound introduces significant steric bulk around the boronic acid moiety. This steric impediment can slow down the transmetalation step, where the aryl group is transferred from boron to the palladium center. For particularly hindered coupling partners, this can lead to lower yields or require more forcing reaction conditions.

  • Electronic Effects: The fluorine and chlorine atoms are electron-withdrawing groups. While electron-withdrawing groups on the boronic acid can sometimes accelerate the transmetalation step, they also increase the acidity of the boronic acid, making it more susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source.[6] The balance between these opposing electronic effects is delicate and substrate-dependent.

Self-Validating Experimental Protocol

To provide a practical and reproducible methodology, the following is a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction using this compound.

General Procedure for Suzuki-Miyaura Coupling:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Add aryl halide (1.0 mmol), This compound (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) to a dry flask. Inert_Atmosphere 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Reagents->Inert_Atmosphere Catalyst_Addition 3. Add Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol). Inert_Atmosphere->Catalyst_Addition Solvent_Addition 4. Add degassed solvent (e.g., Dioxane/H₂O, 4:1, 5 mL). Catalyst_Addition->Solvent_Addition Heating 5. Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. Solvent_Addition->Heating Monitoring 6. Monitor reaction progress by TLC or LC-MS until completion. Heating->Monitoring Cooling 7. Cool the reaction to room temperature. Monitoring->Cooling Extraction 8. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer. Cooling->Extraction Drying 9. Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Extraction->Drying Purification 10. Filter, concentrate, and purify by column chromatography. Drying->Purification

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with versatile reagents like 4-Chloro-2,6-difluorophenylboronic acid is foundational to innovation. However, our responsibility extends beyond the successful synthesis to the safe and compliant management of the entire chemical lifecycle. This guide provides a comprehensive, experience-driven framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental stewardship. The procedures outlined here are designed as a self-validating system, grounded in established safety protocols and regulatory standards.

Core Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is non-negotiable. This compound, like many of its halogenated phenylboronic acid counterparts, is not benign. Its primary risks stem from its irritant and toxicological properties. The causality behind our stringent disposal protocols is directly linked to these inherent hazards.

A summary of the critical safety information is presented below. This data, synthesized from representative safety data sheets (SDS) for structurally similar compounds, should be considered the guiding framework for your risk assessment.[1][2][3][4]

Parameter Description Primary Sources
GHS Classification Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System, H335: May cause respiratory irritation.[1][2][3][4]
Signal Word Warning[2][3][4]
Recommended PPE Nitrile gloves, safety glasses with side shields or goggles, laboratory coat.[1][2][3] Use a certified respirator (e.g., N95 dust mask) if dust is generated and ventilation is inadequate.[1][2][3]
Incompatible Materials Strong oxidizing agents, strong acids.[1] Contact with these can lead to vigorous, exothermic reactions.[1]
Primary Disposal Route Dispose of contents and container to an approved hazardous waste disposal plant. DO NOT dispose of down the drain or in general refuse.[1][2][5][6][7]

Pre-Disposal Operations: Spill Management and Decontamination

Proper disposal begins with meticulous management during active use. Accidental releases and contaminated equipment are common sources of chemical waste that require immediate and correct handling.

Protocol for Small Spill Neutralization and Cleanup

The primary objective during a spill is to contain the material safely and prevent it from becoming airborne.

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Ensure Ventilation: Work within a certified chemical fume hood if the spill is contained there. If in an open lab, ensure the area is well-ventilated.[2][5]

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double-nitrile gloves.

  • Contain & Absorb: Gently cover the spilled solid with an inert absorbent material, such as vermiculite or sand, to prevent dust generation.[8]

  • Collect Waste: Using a plastic scoop or dustpan, carefully sweep up the absorbed material.[1][2] Avoid creating dust. Place the mixture into a clearly labeled, sealable container designated for hazardous solid waste.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. The contaminated cloth must also be disposed of as hazardous waste.

  • Label & Segregate: Label the waste container "Hazardous Waste: this compound Spill Debris." Store it in a designated satellite accumulation area for pickup by your institution's Environmental Health & Safety (EHS) department.

Protocol for Decontaminating Glassware

Never wash grossly contaminated glassware directly in a sink. The rinsate must be captured and treated as hazardous waste.

  • Initial Rinse: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual boronic acid.

  • Capture Rinsate: Pour this initial rinsate into a designated container for halogenated organic liquid waste.[9][10] This is a critical step to prevent environmental release.

  • Secondary Rinse: Perform a second rinse with the same solvent, which can also be added to the waste container.

  • Final Wash: The glassware can now be washed with soap and water. The triple-rinse method ensures that any residue entering the sanitary sewer is negligible.[11]

The Core Disposal Workflow: From Benchtop to EHS

The cardinal rule for this class of compounds is that all waste streams—solid reagent, solutions, and contaminated materials—are considered hazardous and must be managed by trained professionals.[12] The following workflow ensures compliance and safety.

G cluster_0 Waste Generation Point (Fume Hood / Bench) cluster_1 Step 1: Waste Characterization & Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Final Disposition Waste Waste Generated: This compound Decision Identify Waste Form Waste->Decision Solid Container 1: Solid Waste (Unused Reagent, Spill Debris) - Use sealable, compatible container. - Label clearly with chemical name and hazards. Decision->Solid  Solid   Liquid Container 2: Liquid Waste (Reaction Mixtures, Rinsates) - Use designated container for 'Halogenated Organic Waste'. - Do NOT mix with non-halogenated streams. Decision->Liquid  Liquid   Labware Container 3: Contaminated Sharps/Labware (Pipette Tips, Syringes, Wipes) - Use puncture-proof sharps container or designated solid waste bin. Decision->Labware Contaminated Labware Storage Store securely in designated Satellite Accumulation Area (SAA). Solid->Storage Liquid->Storage Labware->Storage EHS Schedule pickup by Environmental Health & Safety (EHS) for final disposal. Storage->EHS

Caption: Decision workflow for proper segregation and disposal of boronic acid waste.
Step-by-Step Disposal Protocol

  • Identify and Segregate: Following the logic in the diagram above, determine if your waste is solid, liquid, or contaminated labware. Proper segregation is crucial as mixing incompatible waste streams is a significant safety hazard.[13]

  • Select Proper Container:

    • Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid that can be securely sealed. The original manufacturer's bottle is often suitable for unused excess reagent.

    • Liquid Waste: Use a dedicated, properly vented container provided by your EHS office, typically labeled "Halogenated Organic Waste."[9][10] Boronic acids are organoboron compounds, and the presence of chlorine and fluorine necessitates this classification.

    • Contaminated Labware: Use a designated "Contaminated Solid Waste" bin or a sharps container for items like needles or broken glass.[12]

  • Label the Container: This is a critical self-validating step. Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The specific hazard characteristics (e.g., "Irritant," "Toxic")

    • The date accumulation started.

  • Transfer Waste: Carefully transfer the waste into the labeled container, ensuring the container is kept closed at all times except when actively adding waste.[9] Fill containers to no more than 90% capacity to allow for expansion.[13]

  • Store for Pickup: Move the sealed and labeled container to your lab's designated Satellite Accumulation Area. This area must be under the direct control of laboratory personnel and clearly marked.[13]

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup. Do not attempt to transport or dispose of the waste yourself. The final disposal must be handled by a licensed hazardous waste facility, in compliance with EPA regulations.[14]

Regulatory and Compliance Framework

All chemical disposal procedures are governed by strict regulations to protect human health and the environment.

  • Resource Conservation and Recovery Act (RCRA): In the United States, the EPA regulates hazardous waste from "cradle to grave" under RCRA.[13][14] this compound falls under this purview due to its irritant and toxic characteristics (D002 for corrosivity if in a highly acidic/basic solution, and potentially other codes depending on the waste matrix).[15][16]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan, which includes procedures for safe removal of hazardous waste.[17]

Your institution's EHS department is your primary resource for navigating these regulations. They will provide the correct containers, labels, and pickup services to ensure compliance. Always consult their specific guidelines.

Conclusion

The responsible disposal of this compound is a straightforward process when guided by the principles of risk assessment, proper segregation, and regulatory compliance. By treating this compound with the respect its hazard profile demands and adhering to the workflow of containment, labeling, and professional handoff, we uphold our commitment to a safe and sustainable research environment. Never assume a chemical can be discarded via standard routes; always default to treating it as hazardous waste until confirmed otherwise by EHS professionals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.